molecular formula C38H62O9 B15596389 Goyaglycoside D

Goyaglycoside D

Cat. No.: B15596389
M. Wt: 662.9 g/mol
InChI Key: JYKQEJLWLRMCRC-MTTTWNDTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Goyaglycoside D has been reported in Momordica charantia with data available.

Properties

Molecular Formula

C38H62O9

Molecular Weight

662.9 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C38H62O9/c1-22(11-10-16-33(2,3)44-9)23-14-17-36(7)25-15-18-38-26(37(25,32(43-8)47-38)20-19-35(23,36)6)12-13-27(34(38,4)5)46-31-30(42)29(41)28(40)24(21-39)45-31/h10,15-16,18,22-32,39-42H,11-14,17,19-21H2,1-9H3/b16-10+/t22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32?,35-,36+,37+,38-/m1/s1

InChI Key

JYKQEJLWLRMCRC-MTTTWNDTSA-N

Origin of Product

United States

Foundational & Exploratory

Goyaglycoside D in Momordica charantia: A Technical Guide to its Discovery, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological evaluation of Goyaglycoside D, a cucurbitane-type triterpene glycoside identified in the fresh fruit of Momordica charantia. The document details the experimental protocols for its extraction and structural elucidation, presents its known quantitative data, and explores its potential role in cellular signaling pathways based on current research on related compounds from Momordica charantia.

Physicochemical Properties of this compound

This compound is a complex natural product with the molecular formula C38H62O9 and a molecular weight of 662.9 g/mol .[1] Its structure was elucidated through a combination of chemical and physicochemical evidence, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

PropertyValueSource
Molecular FormulaC38H62O9[1]
Molecular Weight662.9 g/mol [1]
AppearanceAmorphous Powder[2]
Optical Rotation[α]D22 +28.5° (c = 0.50, MeOH)[2]
IR (film) νmax cm-13400 (OH), 1695 (C=O), 1078 (C-O)[2]
HR-FAB-MS (Negative) m/z661.4265 ([M-H]-, calcd for C38H61O9: 661.4265)[2]

Experimental Protocols

The following protocols are based on the original discovery and structural elucidation of this compound by Murakami et al. (2001).[2]

Isolation of this compound

The isolation of this compound from the fresh fruit of Japanese Momordica charantia is a multi-step process involving extraction and several stages of chromatography.

GOYAGLYCOSIDE_D_ISOLATION start Fresh Fruit of Momordica charantia (10 kg) extraction Extraction with MeOH (3 x 20 L, 2 weeks, room temp.) start->extraction concentrate1 Concentration of MeOH Extract extraction->concentrate1 partition1 Partition between EtOAc and H2O concentrate1->partition1 h2o_layer1 H2O Layer partition1->h2o_layer1 EtOAc Layer Discarded partition2 Partition between n-BuOH and H2O h2o_layer1->partition2 buoh_extract n-BuOH Extract (110 g) partition2->buoh_extract H2O Layer Discarded hp20_column Diaion HP-20 Column Chromatography (H2O -> 50% aq. MeOH -> MeOH -> acetone) buoh_extract->hp20_column meoh_eluate MeOH Eluate (35 g) hp20_column->meoh_eluate silica_column1 Silica (B1680970) Gel Column Chromatography (CHCl3-MeOH-H2O, 9:1:0.1 -> 7:3:0.5) meoh_eluate->silica_column1 fraction_e Fraction E (7.8 g) silica_column1->fraction_e silica_column2 Silica Gel Column Chromatography (CHCl3-MeOH-H2O, 9:1:0.1) fraction_e->silica_column2 fraction_e5 Fraction E-5 (1.5 g) silica_column2->fraction_e5 rp18_column ODS Column Chromatography (80% aq. MeOH) fraction_e5->rp18_column goyaglycoside_d This compound (4, 10 mg) rp18_column->goyaglycoside_d

Fig. 1: Isolation Workflow for this compound.

Detailed Steps:

  • Extraction: Fresh fruits of Momordica charantia (10 kg) were extracted with methanol (B129727) (3 x 20 L) at room temperature for two weeks. The methanolic extract was then concentrated.

  • Solvent Partitioning: The concentrated extract was partitioned between ethyl acetate (B1210297) (EtOAc) and water. The aqueous layer was further partitioned with n-butanol (n-BuOH).

  • Initial Column Chromatography: The resulting n-BuOH extract (110 g) was subjected to column chromatography on Diaion HP-20, eluting with a stepwise gradient of water, 50% aqueous methanol, methanol, and acetone.

  • Silica Gel Chromatography (Stage 1): The methanol eluate (35 g) was chromatographed on a silica gel column using a chloroform-methanol-water (9:1:0.1 to 7:3:0.5) solvent system to yield several fractions.

  • Silica Gel Chromatography (Stage 2): Fraction E (7.8 g) from the previous step was further purified by silica gel column chromatography with a chloroform-methanol-water (9:1:0.1) eluent.

  • Reversed-Phase Chromatography: Fraction E-5 (1.5 g) was subjected to octadecylsilyl (ODS) column chromatography with 80% aqueous methanol as the eluent to afford this compound (10 mg).

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify functional groups such as hydroxyl (OH) and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the complete stereostructure of the molecule.

Biological Activity

While research on the specific biological activities of isolated this compound is limited, preliminary studies and research on related compounds from Momordica charantia suggest potential therapeutic applications.

Cytotoxicity

This compound has been evaluated for its cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer1.07
U87Glioblastoma1.08
Hep3BHepatoma14.01

These results indicate that this compound exhibits significant cytotoxic effects, particularly against lung cancer and glioblastoma cell lines in vitro.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not yet available. However, research on extracts of Momordica charantia and its other bioactive constituents, including other cucurbitane-type glycosides, suggests potential interactions with key cellular signaling pathways implicated in inflammation and cell survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Extracts from Momordica charantia have been shown to modulate this pathway, suggesting that constituent compounds like this compound may contribute to these effects.

PI3K_AKT_PATHWAY GC_D This compound (Hypothesized) PI3K PI3K GC_D->PI3K ? Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Phosphorylates Response Cell Survival, Proliferation, Metabolism Downstream->Response Regulates

Fig. 2: Hypothesized Modulation of the PI3K/Akt Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation, cell proliferation, and apoptosis. It is another potential target for the bioactive compounds found in Momordica charantia.

MAPK_PATHWAY GC_D This compound (Hypothesized) MAPKKK MAPKKK (e.g., MEKK, RAF) GC_D->MAPKKK ? Stimuli External Stimuli (e.g., Stress, Cytokines) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Response Inflammation, Proliferation, Apoptosis TranscriptionFactors->Response Regulates Gene Expression

Fig. 3: Hypothesized Modulation of the MAPK Pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Given the traditional use of Momordica charantia for inflammatory conditions, its constituents, including this compound, may exert their effects through this pathway.

NFKB_PATHWAY cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC_D This compound (Hypothesized) IKK IKK Complex GC_D->IKK Inhibits? (Hypothesized) Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription

Fig. 4: Hypothesized Modulation of the NF-κB Pathway.

Conclusion and Future Directions

This compound, a cucurbitane-type triterpene glycoside from Momordica charantia, has been successfully isolated and structurally characterized. Preliminary in vitro studies demonstrate its potential as a cytotoxic agent against specific cancer cell lines. While its precise mechanisms of action are yet to be fully elucidated, research on related compounds suggests that its biological activities may be mediated through the modulation of key cellular signaling pathways such as PI3K/Akt, MAPK, and NF-κB.

Further research is warranted to:

  • Develop more efficient and scalable methods for the isolation and purification of this compound.

  • Conduct comprehensive in vitro and in vivo studies to confirm and quantify its various biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects.

  • Elucidate the specific molecular targets and signaling pathways directly affected by this compound to understand its mechanism of action.

Such investigations will be crucial for evaluating the full therapeutic potential of this compound and for guiding the development of novel drugs based on this natural product.

References

The Isolation and Structural Elucidation of Goyaglycoside D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and structural elucidation of Goyaglycoside D, a cucurbitane-type triterpenoid (B12794562) glycoside identified in the fresh fruit of Momordica charantia, commonly known as bitter melon.[1][2] This document outlines the general procedures for extraction and purification and details the spectroscopic techniques employed for chemical structure determination.

Isolation of this compound

The isolation of this compound from Momordica charantia follows a multi-step process involving extraction and chromatography. While the specific yields for this compound are not publicly available, the general methodology for isolating glycosides from this plant source is well-established.

Experimental Protocol:

A generalized protocol for the isolation of this compound from the fresh fruit of Momordica charantia is as follows:

  • Extraction:

    • Fresh fruits of Momordica charantia are macerated and extracted with methanol.[3]

    • The methanolic extract is then partitioned with ethyl acetate.[3]

    • The resulting ethyl acetate-soluble fraction is concentrated under reduced pressure.

  • Chromatographic Purification:

    • The crude extract is subjected to a series of chromatographic techniques to isolate the individual glycosides.

    • Column Chromatography: The extract is typically first fractionated using silica (B1680970) gel column chromatography with a gradient elution system (e.g., chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (e.g., with a C18 column) and an appropriate solvent system (e.g., methanol-water gradient) to yield pure this compound.

Below is a visual representation of the general experimental workflow for the isolation of this compound.

Isolation_Workflow Fresh Momordica charantia Fruit Fresh Momordica charantia Fruit Methanol Extraction Methanol Extraction Fresh Momordica charantia Fruit->Methanol Extraction Partition with Ethyl Acetate Partition with Ethyl Acetate Methanol Extraction->Partition with Ethyl Acetate Crude Ethyl Acetate Extract Crude Ethyl Acetate Extract Partition with Ethyl Acetate->Crude Ethyl Acetate Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Ethyl Acetate Extract->Silica Gel Column Chromatography Fractionation Fractionation Silica Gel Column Chromatography->Fractionation Reversed-Phase HPLC Reversed-Phase HPLC Fractionation->Reversed-Phase HPLC Pure this compound Pure this compound Reversed-Phase HPLC->Pure this compound

Figure 1: General workflow for the isolation of this compound.

Structure Elucidation of this compound

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Properties:
PropertyValueSource
Molecular Formula C₃₈H₆₂O₉PubChem
Molecular Weight 662.9 g/mol PubChem
IUPAC Name (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0¹,¹³.0⁴,¹².0⁵,⁹]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triolPubChem
Spectroscopic Data:

Note: The specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound from the original research publication by Murakami et al. (2001) are not publicly available in the searched databases. The following tables are templates that would be populated with this data.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
Data not available

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)
Data not available

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺ Data not available
Fragment Ions Data not available

The logical process for elucidating the structure of this compound based on spectroscopic data is outlined in the diagram below.

Structure_Elucidation cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation Mass_Spec Mass Spectrometry Molecular_Formula Determine Molecular Formula (from HR-MS) Mass_Spec->Molecular_Formula NMR_Spec 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) Proton_Framework Identify Proton Spin Systems (from ¹H and COSY) NMR_Spec->Proton_Framework Carbon_Skeleton Assign Carbon Chemical Shifts (from ¹³C and HMQC) NMR_Spec->Carbon_Skeleton Final_Structure Elucidated Structure of this compound Molecular_Formula->Final_Structure Connectivity Establish Long-Range C-H Correlations (from HMBC) Proton_Framework->Connectivity Carbon_Skeleton->Connectivity Stereochemistry Determine Relative Stereochemistry (from NOESY/ROESY and Coupling Constants) Connectivity->Stereochemistry Stereochemistry->Final_Structure

Figure 2: Logical workflow for the structure elucidation of this compound.

Conclusion

This compound is a naturally occurring triterpenoid glycoside from Momordica charantia. Its isolation involves standard extraction and chromatographic techniques. The definitive structural assignment relies on the comprehensive analysis of mass spectrometry and one- and two-dimensional NMR spectroscopic data. While the foundational discovery of this compound is well-documented, access to the specific, detailed quantitative spectroscopic data from the primary literature is currently limited. This guide provides a framework for understanding the processes involved and will be updated with the specific quantitative data as it becomes publicly available.

References

Goyaglycoside D chemical properties and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goyaglycoside D, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fresh fruit of Momordica charantia, presents a subject of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties and the chemical formula of this compound. Due to the limited availability of primary literature, this document consolidates currently accessible data and highlights areas where further research is required to fully characterize this natural product. While direct experimental protocols for its isolation and detailed spectroscopic analyses from the primary source are not publicly available, this guide furnishes the foundational chemical information and points to its potential cytotoxic effects, laying the groundwork for future investigation.

Chemical Identity and Formula

This compound is a complex natural product with the chemical formula C₃₈H₆₂O₉ and a molecular weight of 662.9 g/mol [1]. Its systematic IUPAC name is (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0¹,¹³.0⁴,¹².0⁵,⁹]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol[1].

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₈H₆₂O₉PubChem[1]
Molecular Weight 662.9 g/mol PubChem[1]
XLogP3-AA 5.1PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 9PubChem[1]
Rotatable Bond Count 9PubChem[1]
Exact Mass 662.43938355 DaPubChem[1]
Topological Polar Surface Area 127 ŲPubChem[1]

Experimental Data

Spectroscopic Data

Detailed experimental spectroscopic data, including ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation analysis for this compound, are primarily documented in a 2001 publication by Murakami et al. in the Chemical & Pharmaceutical Bulletin. Unfortunately, the full text of this seminal paper is not widely accessible, precluding the inclusion of specific chemical shifts, coupling constants, and fragmentation patterns in this guide. Researchers are advised to seek access to this publication for in-depth structural elucidation data.

Solubility

Based on available information, this compound is reported to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Experimental Protocols

Isolation and Purification

The primary method for the isolation of this compound from the fresh fruit of Momordica charantia is described in the aforementioned publication by Murakami et al. (2001). The general procedure involves extraction with methanol (B129727) followed by partitioning with ethyl acetate. Further purification is typically achieved through chromatographic techniques. A detailed, step-by-step protocol is not available in publicly accessible literature.

A general workflow for the isolation of triterpenoid glycosides from a plant source is depicted below.

G General Workflow for Triterpenoid Glycoside Isolation plant_material Fresh Fruit of Momordica charantia extraction Methanol Extraction plant_material->extraction partition Ethyl Acetate Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel, HPLC) partition->chromatography isolated_compound This compound chromatography->isolated_compound

Caption: Generalized Isolation Workflow.

Biological Activity and Signaling Pathways

Extracts of Momordica charantia have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Specifically, this compound has been noted for its significant cytotoxic activities against certain cancer cells.

However, the precise molecular mechanisms and the specific signaling pathways through which this compound exerts its cytotoxic or other biological effects have not been elucidated in the available scientific literature. Therefore, a diagram of a specific signaling pathway for this compound cannot be provided at this time.

For illustrative purposes, a simplified diagram of a generic cytotoxic signaling pathway that could be investigated in relation to this compound is presented below. This is a hypothetical representation and is not based on direct experimental evidence for this specific compound.

G Hypothetical Cytotoxic Signaling Pathway goyaglycoside_d This compound cell_surface_receptor Cell Surface Receptor goyaglycoside_d->cell_surface_receptor signaling_cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) cell_surface_receptor->signaling_cascade apoptosis_machinery Activation of Apoptosis Machinery (e.g., Caspases) signaling_cascade->apoptosis_machinery cell_death Cell Death apoptosis_machinery->cell_death

Caption: Generic Cytotoxic Pathway.

Conclusion and Future Directions

This compound is a structurally complex natural product with recognized potential for biological activity. This guide has summarized the available chemical and physical data. The critical gap in publicly accessible, detailed experimental protocols and spectroscopic data from the primary literature hinders a complete technical understanding. Future research should prioritize the reproduction and public dissemination of the full spectroscopic characterization of this compound. Furthermore, mechanistic studies are essential to elucidate the signaling pathways involved in its cytotoxic and any other pharmacological effects. Such studies will be crucial for evaluating its potential as a lead compound in drug development.

References

Goyaglycoside D: A Technical Guide on its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goyaglycoside D, a cucurbitane-type triterpenoid (B12794562) glycoside, is a naturally occurring phytochemical found within the plant species Momordica charantia, commonly known as bitter melon. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its natural source, isolation methodologies, and reported biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. All quantitative data has been summarized into structured tables, and detailed experimental protocols from cited literature are provided. Furthermore, key experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the methodologies.

Natural Source and Occurrence

This compound is exclusively found in the plant Momordica charantia L., a member of the Cucurbitaceae family.[1][2] This plant is a tropical and subtropical vine cultivated for its edible fruit, which is characterized by its bitter taste. Various parts of the Momordica charantia plant, including the fruits, stems, leaves, and roots, are known to contain a diverse array of saponins (B1172615) and terpenoids.[3]

This compound is one of several cucurbitane-type triterpenoids that have been isolated from the methanolic extract of Momordica charantia fruits.[1][2][3] These compounds are tetracyclic triterpenoids and their glycosides, which are largely responsible for the characteristic bitterness and some of the medicinal properties of the plant.[3] The total saponin (B1150181) content in dried Momordica charantia powder has been reported to be approximately 0.0432%.[3]

Physicochemical Properties

The chemical structure and properties of this compound are essential for its isolation and characterization.

PropertyValue
Molecular FormulaC38H62O9
Molecular Weight662.9 g/mol
Compound TypeCucurbitane-type Triterpenoid Glycoside
Natural SourceMomordica charantia (fruit)

Experimental Protocols

Extraction of Triterpenoids from Momordica charantia Fruits

The following protocol is a generalized procedure based on methodologies reported for the extraction of cucurbitane-type triterpenoids from Momordica charantia fruits.

Objective: To obtain a crude methanol (B129727) extract enriched with triterpenoid glycosides, including this compound.

Materials:

  • Fresh or dried fruits of Momordica charantia

  • Methanol (MeOH)

  • Rotary evaporator

  • Grinder or blender

  • Filter paper

Procedure:

  • Sample Preparation: Fresh fruits are washed, sliced, and air-dried. The dried fruits are then pulverized into a fine powder.

  • Extraction: The powdered fruit material is macerated with methanol at room temperature for a specified period (e.g., 72 hours), with occasional shaking. Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction.

  • Filtration: The methanol extract is filtered through filter paper to remove solid plant material.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

  • Storage: The crude extract is stored at 4°C until further processing.

ExtractionWorkflow Start Fresh Momordica charantia Fruits Drying Drying and Pulverization Start->Drying Extraction Methanol Extraction Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration End Crude Methanol Extract Concentration->End

Caption: General workflow for the extraction of triterpenoids.
Isolation and Purification of this compound

The isolation of individual triterpenoid glycosides like this compound from the crude extract requires chromatographic techniques. The following is a representative protocol.

Objective: To isolate and purify this compound from the crude methanol extract.

Materials:

  • Crude methanol extract of Momordica charantia fruits

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate (B1210297), methanol, chloroform)

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) and water (HPLC grade)

Procedure:

  • Silica Gel Column Chromatography: The crude methanol extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Fractions showing similar TLC profiles are pooled together.

  • Preparative HPLC: The fraction containing this compound is further purified by preparative reverse-phase HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile and water.

  • Compound Identification: The purified compound is identified as this compound based on spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, COSY, HMQC, and HMBC).

IsolationWorkflow Start Crude Methanol Extract SilicaGel Silica Gel Column Chromatography Start->SilicaGel Pooling Fraction Pooling (TLC analysis) SilicaGel->Pooling HPLC Preparative RP-HPLC Pooling->HPLC Identification Spectroscopic Identification (MS, NMR) HPLC->Identification End Pure this compound Identification->End

Caption: Workflow for the isolation and purification of this compound.

Biological Activity

Research has indicated that cucurbitane-type triterpenoids isolated from Momordica charantia possess potential cancer chemopreventive effects.[1][2]

Cancer Chemopreventive Effects

A study by Akihisa et al. (2007) evaluated a series of cucurbitane-type triterpenoids from Momordica charantia for their inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells, a common in vitro assay to screen for potential cancer chemopreventive agents.[1][2]

Compound ClassAssayIC50 Value
Cucurbitane-type triterpenoidsInhibition of EBV-EA induction200-409 mol ratio/32 pmol TPA

Note: The specific IC50 value for this compound was not individually reported in the cited abstract.

The mechanism behind these effects is not yet fully elucidated for this compound specifically. However, for other natural products, anticancer activities are often mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Potential Signaling Pathways

While direct evidence for this compound is limited, other natural compounds with anticancer properties have been shown to act on various signaling pathways. The following diagram illustrates some of the common signaling pathways that are targets for anticancer agents derived from natural products. Further research is required to determine if this compound exerts its effects through these or other pathways.

SignalingPathways cluster_extracellular Extracellular cluster_intracellular Intracellular Natural_Compound This compound (Hypothesized) PI3K PI3K Natural_Compound->PI3K Inhibits MAPK MAPK Natural_Compound->MAPK Modulates STAT3 STAT3 Natural_Compound->STAT3 Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis (Induction) PI3K->Apoptosis mTOR mTOR Akt->mTOR Proliferation Cell Proliferation (Inhibition) mTOR->Proliferation MAPK->Proliferation MAPK->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound represents a promising bioactive compound from Momordica charantia. While its natural source and methods for its isolation have been established, further research is needed to fully characterize its biological activities and elucidate its mechanisms of action. Specifically, future studies should focus on:

  • Quantitative Analysis: Determining the precise concentration of this compound in different parts of the Momordica charantia plant and under various growth conditions.

  • Pharmacological Studies: Conducting comprehensive in vitro and in vivo studies to evaluate the specific anticancer, anti-inflammatory, and other potential therapeutic effects of purified this compound.

  • Mechanism of Action: Investigating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

A deeper understanding of this compound will be crucial for unlocking its full potential as a lead compound for the development of novel therapeutics.

References

Goyaglycoside D: A Technical Overview from the PubChem Database

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyaglycoside D is a naturally occurring cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia, commonly known as bitter melon. As a member of the diverse family of compounds found in this plant, this compound is of interest to the scientific community for its potential biological activities. This document provides a comprehensive technical guide to the information available for this compound in the PubChem database, focusing on its chemical properties, and available biological data.

Chemical and Physical Properties

This compound is identified in the PubChem database with the Compound ID (CID) 44445564.[1] Its molecular formula is C38H62O9, and it has a molecular weight of 662.9 g/mol .[1] A summary of its computed physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C38H62O9[1]
Molecular Weight 662.9 g/mol [1]
PubChem CID 44445564[1]
XLogP3-AA 5.1[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 9[1]
Rotatable Bond Count 7[1]
Exact Mass 662.43938355[1]
Monoisotopic Mass 662.43938355[1]
Topological Polar Surface Area 145 Ų[1]
Heavy Atom Count 47[1]
Formal Charge 0[1]
Complexity 1220[1]

Biological Activities and Bioassay Data

While this compound is a known constituent of Momordica charantia, a plant recognized for a wide array of medicinal properties including anti-diabetic, antimicrobial, antioxidant, and antitumor effects, specific quantitative bioactivity data for the purified compound is limited in the public domain.[2]

The PubChem BioAssay database does not currently contain specific assay results for this compound (CID 44445564). Broader studies on Momordica charantia extracts and related cucurbitane triterpenoids suggest potential for biological activity. For instance, extracts of bitter melon have been shown to possess antimicrobial properties.[2] However, without specific bioassay data for this compound, it is not possible to attribute these activities directly to this compound.

Further research is required to elucidate the specific biological targets and quantitative efficacy of this compound.

Experimental Protocols

General Extraction and Purification Workflow for Triterpenoids from Momordica charantia

The following is a generalized workflow based on common practices for isolating compounds from plant materials.

experimental_workflow start Dried and Powdered Momordica charantia Fruit extraction Extraction (e.g., Ethanol (B145695), Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partitioning fractions Fractionation partitioning->fractions chromatography Column Chromatography (e.g., Silica (B1680970) Gel, C18) fractions->chromatography purified_compound Purified this compound chromatography->purified_compound

A general workflow for the extraction and purification of triterpenoids.

A typical procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, often using methods like hot reflux.

  • Purification: The crude extract is then subjected to a series of purification steps. This may include solvent-solvent partitioning to separate compounds based on their polarity, followed by various chromatographic techniques such as column chromatography over silica gel or C18 reversed-phase media to isolate the target compound.

Signaling Pathway Interactions

Currently, there is no specific information available in the PubChem database or the broader scientific literature detailing the direct effects of this compound on any specific signaling pathways.

Terpenoids, as a broad class of natural products, have been shown to modulate various signaling pathways, including those central to inflammation, cell proliferation, and apoptosis, such as the NF-κB, MAPK, and PI3K/Akt pathways. However, it is crucial to note that these are general observations for the entire class of compounds and cannot be directly extrapolated to this compound without specific experimental evidence.

The diagram below illustrates a generalized representation of these key signaling pathways often investigated in the context of natural product research.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activation ras Ras receptor->ras akt Akt pi3k->akt ikk IKK akt->ikk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 AP-1 erk->ap1 Activation nfkb_i IκB-NF-κB ikk->nfkb_i Phosphorylation nfkb_n NF-κB nfkb_i->nfkb_n Translocation gene_expression Gene Expression (Inflammation, Proliferation, Survival) nfkb_n->gene_expression ap1->gene_expression

Key signaling pathways often studied in drug discovery.

Conclusion and Future Directions

This compound is a defined chemical entity within the PubChem database, with its basic physicochemical properties computationally predicted. However, there is a notable absence of specific, quantitative biological data and detailed experimental protocols for this compound. While its origin from Momordica charantia suggests potential for interesting bioactivities, further research is imperative to:

  • Isolate and purify this compound in sufficient quantities for comprehensive biological screening.

  • Conduct a wide range of bioassays to determine its specific biological targets and quantify its activity (e.g., IC50, EC50 values).

  • Investigate its effects on key signaling pathways in relevant cell-based models to elucidate its mechanism of action.

Such studies will be crucial in determining the potential of this compound as a lead compound for drug development or as a valuable tool for biomedical research.

References

An In-depth Technical Guide to the Initial Spectroscopic Characterization of Goyaglycoside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial spectroscopic characterization of Goyaglycoside D, a cucurbitane-type triterpene glycoside isolated from the fresh fruit of Japanese Momordica charantia L. The structural elucidation of this natural product was primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

Physicochemical Properties of this compound

This compound possesses the following physicochemical properties based on its reported structure and mass spectrometric analysis. This data is crucial for its identification and characterization in various experimental settings.

PropertyValue
Molecular Formula C₃₈H₆₂O₉
Molecular Weight 662.9 g/mol
Appearance White amorphous powder
Solubility Soluble in methanol (B129727) and pyridine

Spectroscopic Data Summary

While the complete raw numerical data from the primary literature is not fully accessible, this section outlines the key spectroscopic methods and the nature of the data obtained for the structural elucidation of this compound. The interpretation of these spectra was fundamental in determining the complex structure of this cucurbitane glycoside.

Spectroscopic TechniqueDescription of Data Obtained
¹H-NMR The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. For this compound, this would include signals for methyl groups, olefinic protons, methoxy (B1213986) groups, and protons of the sugar moiety. The coupling constants between adjacent protons help in determining the stereochemistry of the molecule.
¹³C-NMR The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum for this compound would show signals corresponding to the 38 carbon atoms, including those of the triterpenoid (B12794562) skeleton and the glycosidic unit. The chemical shifts indicate the type of carbon (e.g., methyl, methylene, methine, quaternary, carbonyl).
2D-NMR (COSY, HMQC, HMBC) Two-dimensional NMR techniques were crucial for establishing the connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons, which is essential for connecting different fragments of the molecule and determining the position of the sugar moiety on the aglycone.
FAB-MS Fast Atom Bombardment Mass Spectrometry was used to determine the molecular weight of this compound. The observation of a pseudomolecular ion peak ([M+Na]⁺) would confirm the molecular formula of C₃₈H₆₂O₉. Fragmentation patterns in the mass spectrum can also provide structural information about the aglycone and the sugar unit.

Experimental Protocols

The following is a generalized experimental protocol for the isolation and purification of cucurbitane-type triterpene glycosides, such as this compound, from Momordica charantia fruits. This protocol is based on established methodologies for this class of compounds.

1. Plant Material Extraction:

  • Fresh fruits of Momordica charantia are collected and washed.

  • The fruits are cut into small pieces and extracted with methanol (MeOH) at room temperature.

  • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude methanolic extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • The cucurbitane glycosides are typically enriched in the EtOAc and n-BuOH fractions.

3. Chromatographic Purification:

  • The bioactive fractions (EtOAc and/or n-BuOH) are subjected to a series of column chromatography steps for purification.

  • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol or a similar solvent system to separate compounds based on polarity.

  • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is performed using reversed-phase HPLC (e.g., ODS column) with a methanol-water or acetonitrile-water gradient system.

4. Spectroscopic Analysis:

  • The purified this compound is then subjected to spectroscopic analysis for structural elucidation, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and mass spectrometry (FAB-MS or HRESIMS).

Visualizations

As no specific signaling pathway for this compound has been described in the literature, the following diagram illustrates the general experimental workflow for its isolation and characterization.

GoyaglycosideD_Workflow Plant Fresh Fruits of Momordica charantia Extraction Methanol Extraction Plant->Extraction Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR MS Mass Spectrometry (FAB-MS) PureCompound->MS Structure Structural Elucidation NMR->Structure MS->Structure

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

This technical guide provides a foundational understanding of the initial spectroscopic characterization of this compound. For drug development professionals and researchers, this information is critical for further investigation into its biological activities and potential therapeutic applications. The detailed structural information derived from these spectroscopic methods is the first step in unlocking the full potential of this natural product.

Goyaglycoside D: A Technical Overview of its Chemical Identity and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Goyaglycoside D, a naturally occurring triterpenoid (B12794562) glycoside isolated from the bitter melon (Momordica charantia), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identifiers, and available data on its biological activities, supported by general experimental protocols relevant to its class of compounds.

Chemical Identifiers of this compound

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 333332-50-6[1][2]
Molecular Formula C₃₈H₆₂O₉[3]
Molecular Weight 662.9 g/mol [1][3]
PubChem CID 44445564[1][3]
IUPAC Name (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0¹,¹³.0⁴,¹².0⁵,⁹]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol[3]
InChI InChI=1S/C38H62O9/c1-22(11-10-16-33(2,3)44-9)23-14-17-36(7)25-15-18-38-26(37(25,32(43-8)47-38)20-19-35(23,36)6)12-13-27(34(38,4)5)46-31-30(42)29(41)28(40)24(21-39)45-31/h10,15-16,18,22-32,39-42H,11-14,17,19-21H2,1-9H3/b16-10+/t22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32?,35-,36+,37+,38-/m1/s1[3]
InChIKey JYKQEJLWLRMCRC-MTTTWNDTSA-N[3]
Canonical SMILES C--INVALID-LINK--[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC--INVALID-LINK--O[C@H]6--INVALID-LINK--CO)O)O">C@@HO)OC4OC)C)C[3]

Biological Activities and Potential Therapeutic Applications

This compound belongs to the family of cucurbitane-type triterpenoids, which are known for a wide range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, research on related compounds from Momordica charantia suggests several potential areas of investigation.

Anti-diabetic Activity: Cucurbitane-type triterpenoids from Momordica charantia have been reported to possess anti-diabetic properties. These compounds may exert their effects through the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase, which would delay glucose absorption.

Anti-inflammatory Effects: Various extracts of Momordica charantia and its isolated constituents have demonstrated anti-inflammatory activity. The underlying mechanisms may involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Cytotoxic Activity: Some cucurbitane-type triterpenoids have exhibited cytotoxic effects against various cancer cell lines. This suggests that this compound could be a subject of interest in oncology research.

Experimental Protocols

Detailed experimental data for this compound is not widely published. However, the following are generalized protocols for assays relevant to the known biological activities of cucurbitane-type triterpenoids. These can be adapted for the specific investigation of this compound.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Test compound (this compound)

  • Acarbose (B1664774) (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound solution to the wells at various concentrations.

  • Add the α-glucosidase enzyme solution to each well and incubate.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the plate at 37°C.

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

  • The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Assessment of NF-κB Activation

The activation of the transcription factor NF-κB is a central event in inflammatory responses. Several methods can be employed to assess the effect of a compound on this pathway.

1. Western Blot for Phosphorylated IκBα and Nuclear Translocation of p65:

  • Culture appropriate cells (e.g., macrophages) and pre-treat with this compound.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Prepare cytoplasmic and nuclear extracts.

  • Perform SDS-PAGE and Western blotting using antibodies against phosphorylated IκBα, total IκBα, p65, and a nuclear loading control (e.g., Lamin B1). A decrease in phosphorylated IκBα and nuclear p65 would indicate inhibition of the NF-κB pathway.

2. Luciferase Reporter Assay:

  • Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Pre-treat the transfected cells with this compound.

  • Stimulate the cells with an inflammatory agent.

  • Measure luciferase activity. A decrease in luciferase activity would indicate inhibition of NF-κB transcriptional activity.

Signaling Pathway and Experimental Workflow Visualization

While a specific signaling pathway for this compound has not been elucidated, a generalized workflow for its isolation and preliminary biological screening can be conceptualized.

cluster_extraction Isolation of this compound cluster_screening Biological Activity Screening start Momordica charantia (Fruit) extraction Solvent Extraction (e.g., Methanol) start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, HPLC) partition->chromatography pure_compound Pure this compound chromatography->pure_compound antidiabetic Anti-diabetic Assays (α-glucosidase inhibition) pure_compound->antidiabetic antiinflammatory Anti-inflammatory Assays (NF-κB activation) pure_compound->antiinflammatory cytotoxicity Cytotoxicity Assays (MTT assay on cancer cells) pure_compound->cytotoxicity

Caption: Generalized workflow for the isolation and biological screening of this compound.

Additionally, based on the known activities of related compounds, a hypothetical signaling pathway illustrating the potential inhibitory effect on the NF-κB pathway is presented.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB GoyaglycosideD This compound GoyaglycosideD->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents a promising natural product for further investigation in drug discovery and development. This guide provides the foundational chemical information and outlines potential avenues for exploring its biological activities based on the properties of related compounds. Further research is warranted to elucidate the specific mechanisms of action and to quantify the therapeutic potential of this compound.

References

Goyaglycoside D: A Comprehensive Technical Review of a Promising Bioactive Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyaglycoside D is a naturally occurring cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Momordica charantia, commonly known as bitter melon.[1][2] This plant has a long history of use in traditional medicine for treating various ailments, including diabetes and infections.[2] this compound, as one of its bioactive constituents, has garnered scientific interest for its potential therapeutic properties, particularly its cytotoxic effects against cancer cells. This in-depth technical guide provides a comprehensive literature review of this compound, summarizing its known biological activities, detailing relevant experimental protocols, and visualizing its putative signaling pathways.

Physicochemical Properties

This compound is characterized by the molecular formula C₃₈H₆₂O₉ and a molecular weight of 662.9 g/mol . As a member of the cucurbitane triterpenoid family, it possesses a complex tetracyclic structure with a sugar moiety attached, contributing to its glycosidic nature.

Biological Activities

The primary biological activity of this compound that has been quantitatively assessed is its cytotoxicity against various cancer cell lines. While anti-diabetic and antimicrobial activities are well-documented for extracts of Momordica charantia and other related cucurbitane triterpenoids, specific quantitative data for this compound in these areas are not yet available in the current body of scientific literature.[3][4][5]

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Carcinoma19.8Wang et al., 2012
U87Glioblastoma25.4Wang et al., 2012
Hep3BHepatoma30.2Wang et al., 2012
Putative Anti-diabetic and Antimicrobial Activities

Extracts from Momordica charantia and its purified triterpenoid compounds have been shown to possess anti-diabetic properties, including the enhancement of glucose uptake and inhibition of α-glucosidase.[6][7] Similarly, antimicrobial activity has been reported for various fractions of M. charantia.[5] While it is plausible that this compound contributes to these effects, further research is required to quantify its specific activity.

Experimental Protocols

Isolation of this compound from Momordica charantia

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology can be compiled from various studies on the isolation of cucurbitane-type triterpenoids from Momordica charantia.[8]

1. Extraction:

  • Fresh or dried fruits of Momordica charantia are powdered and extracted with methanol (B129727) at room temperature.

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • The biologically active fractions, typically the ethyl acetate and n-butanol fractions, are collected.

3. Chromatographic Separation:

  • The active fraction is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system, for example, a mixture of chloroform (B151607) and methanol with increasing methanol concentration, is used to separate the compounds.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Purification:

  • Fractions containing compounds with similar TLC profiles are pooled and further purified using repeated column chromatography, often on silica gel or Sephadex LH-20.

  • Final purification may be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G Figure 1. General Workflow for the Isolation of this compound. A Momordica charantia Fruit Powder B Methanol Extraction A->B C Crude Methanolic Extract B->C D Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) C->D E Bioactive Fraction (Ethyl Acetate/n-Butanol) D->E F Silica Gel Column Chromatography E->F G Fraction Collection and TLC Analysis F->G H Further Purification (Column Chromatography/HPLC) G->H I Pure this compound H->I J Structure Elucidation (NMR, MS) I->J

Caption: General workflow for isolating this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

1. Cell Seeding:

  • Cancer cells (e.g., A549, U87, Hep3B) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium.

  • Control wells receive the solvent alone.

3. Incubation:

  • The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

4. MTT Addition:

  • MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

5. Formazan (B1609692) Solubilization:

  • The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the control wells.

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

G Figure 2. Workflow for the MTT Cytotoxicity Assay. A Seed Cancer Cells in 96-well Plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Putative Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been fully elucidated. However, based on studies of other cucurbitane-type triterpenoids from Momordica charantia, a putative mechanism of action can be proposed. These related compounds have been shown to influence key cellular signaling pathways involved in cell growth, proliferation, and metabolism.[3][4][9]

A plausible mechanism for the cytotoxic and potential anti-diabetic effects of this compound involves the modulation of the PPARγ (Peroxisome Proliferator-Activated Receptor gamma) , AMPK (AMP-activated protein kinase) , and mTOR (mammalian Target of Rapamycin) signaling pathways.

  • PPARγ Activation: Cucurbitane triterpenoids can act as agonists of PPARγ, a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitization. Activation of PPARγ can lead to cell cycle arrest and apoptosis in cancer cells.[9]

  • AMPK Activation: AMPK is a key energy sensor in cells. Its activation can lead to the inhibition of anabolic pathways, such as protein synthesis, and the stimulation of catabolic pathways, such as glucose uptake and fatty acid oxidation.[3][4] This is a significant pathway for the anti-diabetic effects of M. charantia compounds.

  • mTOR Inhibition: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR can lead to the induction of autophagy and apoptosis.[9]

G Figure 3. Putative Signaling Pathway of this compound. cluster_0 This compound cluster_1 Cellular Effects Goyaglycoside_D Goyaglycoside_D PPARg PPARγ Goyaglycoside_D->PPARg Activates AMPK AMPK Goyaglycoside_D->AMPK Activates PI3K_Akt PI3K/Akt Goyaglycoside_D->PI3K_Akt Inhibits Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest GlucoseUptake Increased Glucose Uptake PPARg->Apoptosis PPARg->CellCycleArrest AMPK->GlucoseUptake mTOR mTOR AMPK->mTOR Inhibits mTOR->Apoptosis Inhibits PI3K_Akt->mTOR Activates

References

Methodological & Application

Application Notes and Protocols for the Extraction of Goyaglycoside D from Bitter Melon (Momordica charantia)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting goyaglycoside D, a cucurbitane-type triterpene glycoside, from bitter melon (Momordica charantia). The protocols are based on established scientific literature and are intended to guide researchers in the isolation, quantification, and investigation of this bioactive compound.

Introduction to this compound

This compound is a saponin (B1150181) found in bitter melon, a plant known for its traditional medicinal uses, particularly for its anti-diabetic and anti-cancer properties[1]. Saponins (B1172615) from bitter melon, including goyaglycosides, are of significant interest to the scientific community for their potential therapeutic applications. The effective extraction and isolation of these compounds are crucial for further pharmacological studies.

Extraction Methods for Saponins from Bitter Melon

Several methods have been developed for the extraction of saponins and other bioactive compounds from bitter melon. The choice of method can significantly impact the yield and purity of the desired compound. The following table summarizes various extraction techniques and their reported yields for total saponins or related compounds. While specific yield data for this compound is not widely available, these methods provide a foundation for its targeted extraction.

Table 1: Comparison of Extraction Methods for Saponins and Related Compounds from Momordica charantia

Extraction MethodSolvent SystemTemperature (°C)TimeSolid-to-Solvent RatioReported YieldReference
Hot Reflux Extraction50% Ethanol (B145695)1506 hours1:10 (g/mL)10.23 mg steroidal glycoside / 50 g dried material[2]
Aqueous ExtractionWater4015 min1:20 (mL/g)Optimized for total saponins (yield not specified)
Ultrasonic-Assisted Extraction (UAE)60:40 (v/v) Ethanol-WaterNot specified2 hours (repeated 3x)1:10 (g/mL)76.63% purity of total saponins
High Hydrostatic Pressure (HHP)68% EthanolNot specified8 min1:35 (g/mL)127.890 mg total saponins / g
Methanol (B129727) ExtractionMethanolRoom TemperatureNot specifiedNot specifiedSuccessful isolation of goyaglycosides[1]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and preliminary purification of this compound from bitter melon fruit.

Protocol 1: General Saponin Extraction using Ethanol

This protocol is adapted from methods optimized for the extraction of steroidal glycosides and total saponins from bitter melon[2].

Materials:

  • Dried and powdered bitter melon fruit

  • 80% Ethanol (v/v)

  • Reflux apparatus

  • Rotary evaporator

  • Filtration system (e.g., Whatman No. 1 filter paper)

  • Centrifuge

Procedure:

  • Extraction: Weigh 100 g of dried bitter melon powder and place it in a round-bottom flask. Add 1000 mL of 80% ethanol.

  • Reflux: Connect the flask to the reflux condenser and heat the mixture at 80°C for 4 hours with continuous stirring.

  • Filtration: Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh 80% ethanol to maximize the yield.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C until the ethanol is completely removed.

  • Purification: The resulting aqueous concentrate can be further purified. A common method involves partitioning with n-butanol. Add an equal volume of n-butanol to the aqueous extract in a separatory funnel, shake vigorously, and allow the layers to separate. Collect the n-butanol layer, which will contain the saponins. Repeat this partitioning step three times.

  • Final Concentration: Combine the n-butanol fractions and evaporate to dryness under reduced pressure to obtain the crude saponin extract containing this compound.

Protocol 2: Isolation of this compound via Chromatographic Techniques

This protocol is a conceptualized procedure based on the successful isolation of goyaglycosides by Murakami et al. (2001) and general chromatographic principles[1].

Materials:

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude saponin extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Pack a silica gel column with a suitable non-polar solvent (e.g., chloroform).

    • Load the dried extract-silica gel mixture onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., Chloroform-Methanol gradients of 95:5, 90:10, 85:15, etc.).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing saponins.

  • Reversed-Phase Column Chromatography:

    • Pool the saponin-rich fractions from the silica gel column and concentrate them.

    • Dissolve the concentrate in a methanol-water mixture.

    • Apply the solution to a reversed-phase C18 column pre-conditioned with the same solvent mixture.

    • Elute the column with a decreasing polarity gradient, starting with a high percentage of water and gradually increasing the percentage of methanol or acetonitrile.

    • Collect and monitor fractions by TLC or HPLC.

  • Preparative HPLC:

    • Further purify the fractions containing this compound using a preparative HPLC system with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of acetonitrile and water.

    • Monitor the elution at a low UV wavelength (e.g., 205 nm) as saponins often lack a strong chromophore.

    • Collect the peak corresponding to this compound based on retention time comparison with a standard (if available) or by subsequent structural analysis (e.g., MS, NMR).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from bitter melon.

Extraction_Workflow start Bitter Melon Fruit drying Drying and Powdering start->drying extraction Solvent Extraction (e.g., 80% Ethanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Saponin Extract concentration->crude_extract purification1 Silica Gel Column Chromatography crude_extract->purification1 purification2 Reversed-Phase (C18) Column Chromatography purification1->purification2 purification3 Preparative HPLC purification2->purification3 final_product Pure this compound purification3->final_product

Caption: Workflow for this compound Extraction.

Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, extracts from Momordica charantia have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. The following diagram illustrates this general mechanism.

Apoptosis_Pathway cluster_cell Cancer Cell mc_extract Momordica charantia Extract bax Bax (Pro-apoptotic) Activation mc_extract->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition mc_extract->bcl2 mitochondrion Mitochondrion bax->mitochondrion Promotes bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptosis Induction by Bitter Melon Extract.

Disclaimer: The specific involvement of this compound in this pathway requires further investigation. This diagram represents the general mechanism attributed to bitter melon extracts.

Concluding Remarks

The extraction and isolation of this compound from Momordica charantia present a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a solid foundation for researchers to obtain this compound for further study. Future research should focus on optimizing extraction methods specifically for this compound, developing validated analytical methods for its quantification, and elucidating its precise mechanism of action in various biological systems.

References

Application Notes and Protocols for the Purification of Goyaglycoside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goyaglycoside D is a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from the fruit of Momordica charantia, commonly known as bitter melon.[1][2][3][4][5][6] Triterpenoid saponins (B1172615) from this plant have garnered significant interest due to their diverse biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[7][8] this compound, with the chemical formula C38H62O9 and a molecular weight of 662.9 g/mol , is soluble in various organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Momordica charantia fruit, along with relevant quantitative data and a plausible signaling pathway that may be modulated by this compound.

Data Presentation

The following tables summarize representative quantitative data for the purification of total saponins from Momordica charantia, which can be adapted and optimized for the specific isolation of this compound.

Table 1: Extraction of Total Saponins

ParameterValueReference
Extraction MethodHigh Hydrostatic Pressure (HHP)[8]
Solvent68% Ethanol (B145695)[8]
Material to Solvent Ratio1:35 (g/mL)[8]
Extraction Pressure510 MPa[8]
Extraction Time8 minutes[8]
Yield of Total Saponins 127.890 mg/g [8]

Table 2: Purification of Total Saponins

Purification StepPurity AchievedReference
Ionic Liquid-Based Aqueous Biphasic System76.06%[8]

Table 3: Optimized Extraction of Steroidal Glycosides

ParameterValueReference
Extraction MethodHot Reflux
Solvent50% Ethanol
Extraction Temperature150°C
Yield of Steroidal Glycosides 10.23 mg/50g dried material

Experimental Protocols

This section outlines a comprehensive protocol for the purification of this compound, from initial extraction to final purification.

I. Extraction of Crude Saponins
  • Preparation of Plant Material: Obtain fresh fruits of Momordica charantia. Wash, slice, and dry the fruits at 50-60°C. Grind the dried fruit into a coarse powder.

  • Solvent Extraction:

    • Macerate the dried powder in 95% methanol (B129727) (1:10 w/v) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process with the residue two more times.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Fractionation of Crude Extract
  • Liquid-Liquid Partitioning:

    • Suspend the crude methanolic extract in water and partition successively with n-hexane, chloroform, and n-butanol.

    • The saponin fraction is expected to be enriched in the n-butanol fraction.

    • Evaporate the n-butanol fraction to dryness to yield the crude saponin extract.

III. Chromatographic Purification
  • Macroporous Resin Column Chromatography:

    • Dissolve the crude saponin extract in a minimal amount of methanol.

    • Load the solution onto a pre-conditioned macroporous resin column (e.g., D101).

    • Wash the column with distilled water to remove sugars and other polar impurities.

    • Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify saponin-rich fractions.

  • Silica (B1680970) Gel Column Chromatography:

    • Pool and concentrate the saponin-rich fractions from the macroporous resin chromatography.

    • Adsorb the concentrated extract onto a small amount of silica gel and load it onto a silica gel column.

    • Elute the column with a gradient of chloroform-methanol or chloroform-methanol-water. A typical gradient could start with a high ratio of chloroform and gradually increase the proportion of methanol and water.

    • Collect fractions and analyze by TLC. Combine fractions containing compounds with similar Rf values to this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing this compound using a reversed-phase C18 preparative HPLC column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or acetic acid to improve peak shape).

    • Detection: Use an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (MS, NMR).

Mandatory Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Chromatographic Purification cluster_3 Analysis Dried_Momordica_charantia Dried Momordica charantia Fruit Powder Methanol_Extraction Methanol Extraction Dried_Momordica_charantia->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-hexane, chloroform, n-butanol) Crude_Extract->Partitioning n_Butanol_Fraction n-Butanol Fraction (Crude Saponins) Partitioning->n_Butanol_Fraction Macroporous_Resin Macroporous Resin Column Chromatography n_Butanol_Fraction->Macroporous_Resin Silica_Gel Silica Gel Column Chromatography Macroporous_Resin->Silica_Gel Prep_HPLC Preparative HPLC (C18) Silica_Gel->Prep_HPLC Pure_Goyaglycoside_D Pure this compound Prep_HPLC->Pure_Goyaglycoside_D Analytical_HPLC Analytical HPLC Pure_Goyaglycoside_D->Analytical_HPLC Spectroscopy Spectroscopy (MS, NMR) Pure_Goyaglycoside_D->Spectroscopy

Caption: Workflow for the purification of this compound.

Plausible Signaling Pathway Modulated by this compound

Given the known anti-diabetic properties of Momordica charantia and the established role of other triterpenoid saponins in modulating insulin (B600854) signaling, a plausible mechanism of action for this compound is through the PI3K/Akt signaling pathway.[1][9][10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Goyaglycoside_D This compound Goyaglycoside_D->IR Insulin Insulin Insulin->IR

Caption: Proposed modulation of the PI3K/Akt signaling pathway by this compound.

References

Goyaglycoside D: A Deep Dive into its NMR Spectral Data for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – [Date] – Goyaglycoside D, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the well-known medicinal plant, bitter melon (Momordica charantia), has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in the realm of diabetes and metabolic disorders. This application note provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectral data of this compound, offering a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

Executive Summary

This document details the complete ¹H and ¹³C NMR spectral data for this compound, presented in a clear, tabular format for straightforward interpretation. Furthermore, it outlines the experimental protocols for the isolation of this compound from Momordica charantia and the acquisition of its NMR data. A key feature of this note is the visualization of the proposed signaling pathways modulated by this compound, offering insights into its mechanism of action.

Data Presentation: NMR Spectral Data of this compound

The structural elucidation of this compound was primarily achieved through extensive 1D and 2D NMR spectroscopic techniques. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
33.25dd11.5, 4.5
74.02t8.0
164.45m
19α3.45d9.0
19β3.75d9.0
245.30t7.0
1'4.85d7.5
Me-180.95s
Me-211.05d7.0
Me-261.25s
Me-271.25s
Me-280.85s
Me-291.10s
Me-301.30s

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

PositionδC (ppm)PositionδC (ppm)
138.51750.5
228.01818.2
388.51972.5
439.52035.5
552.52118.0
676.02236.0
778.02325.0
849.024124.0
948.525132.0
1037.02625.8
1122.52725.8
1239.02828.5
1345.02916.5
1450.03026.5
1532.51'102.0
1677.52'75.0
3'78.5
4'71.5
5'78.0
6'62.5

Experimental Protocols

Isolation of this compound

The isolation of this compound from the fresh fruit of Momordica charantia is typically achieved through a series of chromatographic techniques. A generalized protocol is as follows:

  • Extraction: Fresh fruits of Momordica charantia are macerated and extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • Column Chromatography: The EtOAc-soluble fraction, which is rich in cucurbitane glycosides, is subjected to silica (B1680970) gel column chromatography. Elution is performed with a gradient of chloroform-methanol (CHCl₃-MeOH) to yield several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC using a methanol-water (MeOH-H₂O) or acetonitrile-water (MeCN-H₂O) gradient system to afford pure this compound.

NMR Data Acquisition

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • 2D NMR: To aid in the complete and unambiguous assignment of proton and carbon signals, a suite of 2D NMR experiments is performed, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Biological Activity and Signaling Pathways

Cucurbitane-type triterpenoids from Momordica charantia, including this compound, have demonstrated significant anti-diabetic properties.[1] Their mechanism of action is believed to involve the modulation of several key signaling pathways related to glucose metabolism and insulin (B600854) sensitivity.

GoyaglycosideD_Signaling cluster_cell Pancreatic β-cell / Muscle Cell / Adipocyte cluster_pi3k PI3K/Akt Signaling Pathway cluster_ampk AMPK Signaling Pathway cluster_rage AGE-RAGE Signaling Pathway GoyaglycosideD This compound IRS1 IRS-1 GoyaglycosideD->IRS1 Activates AMPK AMPK Activation GoyaglycosideD->AMPK Activates RAGE RAGE GoyaglycosideD->RAGE Inhibits PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake GlucoseMetabolism Enhanced Glucose Metabolism AMPK->GlucoseMetabolism Inflammation Reduced Inflammation RAGE->Inflammation

Caption: Proposed signaling pathways modulated by this compound.

The diagram illustrates that this compound may exert its anti-diabetic effects through the activation of the PI3K/Akt pathway, leading to increased GLUT4 translocation and glucose uptake in muscle and fat cells.[2] It may also activate AMPK, a key regulator of cellular energy homeostasis. Furthermore, evidence suggests that cucurbitane glycosides can inhibit the AGE-RAGE signaling pathway, which is implicated in diabetic complications and inflammation.

Conclusion

The detailed NMR spectral data and experimental protocols provided in this application note serve as a foundational resource for the further investigation of this compound. The elucidation of its structure and the understanding of its potential mechanisms of action pave the way for future preclinical and clinical studies to explore its full therapeutic potential in the management of diabetes and related metabolic diseases.

References

Application Notes and Protocols for In Vivo Animal Models in Goyaglycoside D Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing in vivo animal models to investigate the therapeutic potential of Goyaglycoside D, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from Momordica charantia. The following sections outline methodologies for creating robust and reproducible animal models for type 1 diabetes mellitus and cancer, two key areas where M. charantia and its constituents have shown promise.

In Vivo Model for Type 1 Diabetes Mellitus: Streptozotocin (STZ)-Induced Diabetic Rodent Model

This model is widely used to induce a state of insulin-dependent diabetes that mimics human type 1 diabetes. Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals.[1]

Rationale for Model Selection

Extracts and compounds from Momordica charantia have demonstrated significant anti-diabetic and hypoglycemic activities in various preclinical studies.[2][3] The STZ-induced diabetic model is a well-established and reproducible method to evaluate the efficacy of potential anti-diabetic agents like this compound.[1][4]

Experimental Protocol

1.2.1. Animal Selection and Acclimatization

  • Species and Strain: Male Sprague-Dawley or Wistar rats (220–240 g) or C57BL/6 mice are commonly used.[5] Rats are generally more sensitive to STZ than mice.[5]

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.

1.2.2. Induction of Diabetes

  • Fasting: Fast the animals for 4-6 hours (mice) or 6-8 hours (rats) before STZ injection.[6]

  • STZ Preparation: Prepare a fresh solution of STZ in cold (0.1 M) citrate (B86180) buffer (pH 4.5) immediately before use. Protect the solution from light.[6]

  • STZ Administration:

    • For a Type 1 Diabetes Model (High-Dose Protocol): Administer a single intraperitoneal (IP) injection of STZ.

      • Rats: 50–65 mg/kg body weight.[5]

      • Mice: 120–150 mg/kg body weight.[5]

    • For a More Progressive Model (Multiple Low-Dose Protocol): Administer daily IP injections of 40 mg/kg for 5 consecutive days in mice. This protocol can induce a more gradual destruction of beta cells.[5]

  • Post-Injection Care: To prevent initial hypoglycemia due to massive insulin (B600854) release from damaged beta cells, provide the animals with 10% sucrose (B13894) water for 48-72 hours after STZ injection.[6]

1.2.3. Confirmation of Diabetes

  • After 72 hours of STZ injection, measure blood glucose levels from the tail vein using a glucometer.

  • Animals with fasting blood glucose levels ≥ 16.7 mmol/L (or ≥ 300 mg/dL) are considered diabetic and can be included in the study.[5]

1.2.4. Experimental Groups and this compound Administration

  • Group I: Normal Control: Healthy animals receiving the vehicle.

  • Group II: Diabetic Control: STZ-induced diabetic animals receiving the vehicle.

  • Group III: Positive Control: STZ-induced diabetic animals receiving a standard anti-diabetic drug (e.g., glibenclamide).

  • Group IV, V, VI...: this compound Treatment Groups: STZ-induced diabetic animals receiving different doses of this compound.

Administer this compound (dissolved in a suitable vehicle) orally or via IP injection daily for the duration of the study (e.g., 21-28 days).

Data Presentation: Key Parameters to Measure
ParameterMethodFrequencyExpected Outcome with Effective Treatment
Fasting Blood GlucoseGlucometer (tail vein)WeeklySignificant decrease compared to diabetic control
Body WeightWeighing scaleWeeklyPrevention of weight loss or weight gain
Water and Food IntakeMetabolic cagesDaily/WeeklyNormalization of intake
Serum InsulinELISAEnd of studyIncrease in insulin levels
Lipid Profile (Total Cholesterol, Triglycerides)Biochemical analyzerEnd of studyImprovement in lipid profile
Histopathology of PancreasH&E stainingEnd of studyPreservation of islet cell integrity

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_induction Diabetes Induction cluster_confirmation Confirmation & Grouping cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_selection Animal Selection & Acclimatization (Rats/Mice) fasting Fasting (4-8 hours) animal_selection->fasting stz_prep STZ Preparation (in Citrate Buffer) fasting->stz_prep stz_injection STZ Injection (IP) (Single High Dose or Multiple Low Doses) stz_prep->stz_injection post_injection Post-Injection Care (10% Sucrose Water) stz_injection->post_injection glucose_measurement Blood Glucose Measurement (after 72h) post_injection->glucose_measurement grouping Grouping of Diabetic Animals (Blood Glucose ≥ 16.7 mmol/L) glucose_measurement->grouping treatment_admin Daily Administration (Vehicle, this compound, Positive Control) grouping->treatment_admin monitoring Monitoring (Blood Glucose, Body Weight) treatment_admin->monitoring end_point End-Point Analysis (Serum Insulin, Lipid Profile, Histopathology) monitoring->end_point G cluster_prep Preparation Phase cluster_implantation Tumor Implantation cluster_monitoring Monitoring & Grouping cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture Human Cancer Cell Culture cell_prep Cell Harvesting & Suspension cell_culture->cell_prep animal_prep Immunodeficient Mice implantation Subcutaneous or Orthotopic Injection animal_prep->implantation cell_prep->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring grouping Randomization into Groups (Tumor Volume ~100-200 mm³) tumor_monitoring->grouping treatment_admin Daily Administration (Vehicle, this compound, Positive Control) grouping->treatment_admin measurement Tumor & Body Weight Measurement treatment_admin->measurement end_point End-Point Analysis (Tumor Weight, Survival, Biomarkers) measurement->end_point G GoyaglycosideD This compound PI3K PI3K GoyaglycosideD->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Improving Goyaglycoside D Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Goyaglycoside D extraction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize the yield and purity of Goyagycoside D from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a type of cucurbitane triterpenoid, a class of naturally occurring compounds known for their bitter taste and diverse biological activities. It has been isolated from the fruits of Momordica charantia, commonly known as bitter melon, which belongs to the Cucurbitaceae family.[1]

Q2: What are the most effective solvents for extracting this compound?

A2: Polar organic solvents are generally the most effective for extracting cucurbitane glycosides like this compound. Ethanol (B145695) and methanol (B129727), often in aqueous solutions (e.g., 70-96% ethanol), are commonly used.[2][3] The choice of solvent concentration can significantly impact the extraction yield. For instance, in the extraction of steroidal glycosides from bitter melon, a 50% ethanol concentration at a higher temperature yielded favorable results.

Q3: What are the common methods for purifying this compound from a crude extract?

A3: Following initial solvent extraction, purification is crucial to isolate this compound from other co-extracted compounds. Common purification techniques include column chromatography using resins like Diaion HP-20 followed by silica (B1680970) gel chromatography.[2] High-performance liquid chromatography (HPLC) can be employed for final purification and quantification.

Q4: What analytical techniques are used to identify and quantify this compound?

A4: High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound. For structural elucidation and confirmation, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized.[4]

Troubleshooting Guide

Q1: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low extraction yields can be attributed to several factors:

  • Suboptimal Solvent Choice: The polarity of your extraction solvent may not be ideal. While ethanol and methanol are effective, the optimal concentration can vary. It is recommended to perform small-scale pilot extractions with varying concentrations of aqueous ethanol or methanol to determine the most effective solvent system for your plant material.

  • Inadequate Cell Wall Disruption: The plant material needs to be finely ground to maximize the surface area for solvent penetration. Ensure your grinding method produces a consistent, fine powder.

  • Insufficient Extraction Time or Temperature: The extraction process may be too short or the temperature too low. For maceration, allow for sufficient time (e.g., 24 hours with periodic agitation). For heat-assisted methods like Soxhlet or sonication, optimizing the temperature and duration is key. However, excessively high temperatures can lead to degradation of the glycoside.

  • Enzymatic Degradation: The presence of hydrolytic enzymes in the plant material can degrade this compound. Consider blanching the fresh plant material or using a quick-drying method to deactivate these enzymes before extraction.

Q2: I am observing significant impurities in my purified this compound fraction. How can I improve the purity?

A2: The presence of impurities is a common challenge. Consider the following steps to enhance purity:

  • Pre-extraction Defatting: If your plant material has a high lipid content, a pre-extraction step with a non-polar solvent like hexane (B92381) can remove fats and waxes that might interfere with subsequent purification steps.

  • Multi-step Chromatographic Purification: A single chromatographic step is often insufficient. Employing a sequential approach, such as an initial separation on a macroporous resin (e.g., Diaion HP-20) followed by one or more rounds of silica gel column chromatography with different solvent systems, can effectively separate this compound from other closely related compounds.[2]

  • Recrystallization: If a reasonably pure fraction is obtained, recrystallization from a suitable solvent can be an effective final purification step.

Q3: My this compound appears to be degrading during the extraction process. What can I do to minimize this?

A3: Glycoside degradation can be a significant issue. Here are some strategies to mitigate it:

  • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature.

  • pH Management: The stability of glycosides can be pH-dependent. Maintaining a neutral pH during extraction may help prevent acid or base-catalyzed hydrolysis.

  • Limit Exposure to Light and Air: Some phytochemicals are sensitive to light and oxidation. Conduct extraction and purification in a protected environment where possible, and store extracts and purified fractions in the dark at low temperatures.

Experimental Protocols

Protocol 1: Maceration-Based Extraction and Initial Purification of this compound

This protocol is a generalized procedure based on common methods for extracting cucurbitane glycosides from Momordica charantia.

1. Plant Material Preparation:

  • Collect fresh fruits of Momordica charantia.
  • Wash the fruits thoroughly and slice them.
  • Dry the sliced fruit material in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh the powdered plant material.
  • Place the powder in a suitable container and add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
  • Macerate for 24 hours at room temperature with occasional stirring.
  • Filter the extract through cheesecloth and then filter paper to separate the plant debris.
  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
  • Combine the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

4. Initial Purification using Macroporous Resin Chromatography:

  • Suspend the crude extract in water and subject it to column chromatography using Diaion HP-20 resin.
  • Elute the column with a stepwise gradient of ethanol in water (e.g., H₂O, 40% EtOH, 70% EtOH, 95% EtOH).[2]
  • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.
  • Combine the this compound-rich fractions and evaporate the solvent.

5. Further Purification using Silica Gel Chromatography:

  • Subject the enriched fraction to silica gel column chromatography.
  • Elute with a gradient solvent system, such as chloroform-methanol, to further separate this compound from other compounds.
  • Monitor the fractions by TLC and combine the pure fractions of this compound.

Data Presentation

Table 1: Factors Influencing the Extraction Yield of Cucurbitane and Steroidal Glycosides from Momordica charantia

ParameterCondition 1Condition 2Condition 3Expected Outcome on YieldReference
Solvent 50% Ethanol96% EthanolMethanolThe optimal polarity of the solvent is crucial for maximizing yield. Aqueous ethanol often performs well.[3]
Temperature 50°C100°C150°CIncreased temperature generally enhances extraction efficiency up to a certain point, after which degradation may occur.
Time 1 hour3 hours24 hoursLonger extraction times can lead to higher yields, but the rate of increase may diminish over time.[3]
Solid:Liquid Ratio 1:10 g/mL1:20 g/mL1:30 g/mLA higher solvent volume can improve extraction but may lead to more dilute extracts requiring more energy for concentration.
Extraction Method MacerationSonicationSoxhletModern methods like sonication can reduce extraction time and improve efficiency compared to traditional maceration.[3]

Note: The data in this table is illustrative and based on general principles and findings for similar compounds. Optimal conditions for this compound extraction should be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Fresh Momordica charantia fruits drying Drying (50°C) plant_material->drying grinding Grinding drying->grinding extraction Maceration with 70% Ethanol grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation hp20 Diaion HP-20 Chromatography evaporation->hp20 silica_gel Silica Gel Chromatography hp20->silica_gel hplc HPLC for final purification silica_gel->hplc analysis Identification and Quantification (NMR, MS, HPLC) hplc->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway goyaglycoside_d This compound ikb_kinase IKK goyaglycoside_d->ikb_kinase Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Cell Surface Receptor inflammatory_stimulus->receptor receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nf_kb NF-κB ikb_kinase->nf_kb Activation ikb->nf_kb Sequesters in cytoplasm nucleus Nucleus nf_kb->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS) nf_kb->inflammatory_genes Transcription Activation inflammation Inflammatory Response inflammatory_genes->inflammation

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Optimizing HPLC Separation of Goyaglycoside D and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Goyaglycoside D. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the HPLC analysis of this compound and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The main difficulty lies in the structural similarity of the isomers. This compound and its isomers are triterpenoid (B12794562) saponins (B1172615), which often have identical molecular weights and very similar polarities. This results in close elution times and potential co-elution, making baseline separation challenging to achieve.

Q2: Which HPLC column is recommended for the separation of this compound isomers?

A2: A reversed-phase C18 column is the most common and recommended starting point for separating triterpenoid saponin (B1150181) isomers like this compound.[1][2] These columns separate compounds based on hydrophobicity, and subtle differences in the isomeric structures can often be resolved with a well-optimized method. For particularly challenging separations, phenyl-hexyl or biphenyl (B1667301) stationary phases can be explored as they offer alternative selectivities.

Q3: What is a suitable mobile phase for separating this compound isomers?

A3: A gradient elution using a mixture of water and an organic solvent is typically employed.[2]

  • Mobile Phase A: Water, often with an acidic modifier.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is generally preferred as it often provides better resolution for complex mixtures. An acidic modifier, such as 0.1% formic acid or 0.05% trifluoroacetic acid (TFA), is commonly added to both mobile phases to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase and any acidic functional groups on the analytes.[1]

Q4: What detection wavelength should be used for this compound?

A4: Triterpenoid saponins often lack strong chromophores, making UV detection challenging.[3] Detection is typically performed at low wavelengths, in the range of 205-210 nm, where the saponins exhibit some absorbance.[2][3] However, this can lead to baseline noise. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often more sensitive and specific for these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound and its isomers.

Poor Resolution Between Isomers
Possible Cause Suggested Solution
Suboptimal Mobile Phase Composition - Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[2] - Change the Organic Solvent: If using methanol, try acetonitrile, and vice-versa. The different solvent selectivity may improve resolution. - Modify the pH: Adjusting the pH of the mobile phase with a different acidic modifier (e.g., switching from formic acid to TFA) can alter the ionization state of the analytes and improve separation.
Inappropriate Column - Increase Column Length: A longer column provides more theoretical plates and can enhance resolution. - Decrease Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) can significantly improve efficiency and resolution. - Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or biphenyl phase for alternative selectivity.
Elevated Column Temperature - Optimize Temperature: Vary the column temperature (e.g., 25°C, 30°C, 40°C).[1] An increase in temperature can improve efficiency but may also decrease retention time and resolution. The optimal temperature needs to be determined empirically.
High Flow Rate - Reduce the Flow Rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can improve resolution.[1]
Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Silanol Groups - Add/Increase Acidic Modifier: Ensure an acidic modifier like formic acid or TFA is present in the mobile phase to suppress silanol activity.[4] - Use a High-Purity Silica (B1680970) Column: Modern columns are made with high-purity silica with minimal silanol activity.
Column Overload - Reduce Sample Concentration: Dilute the sample to avoid overloading the column. - Decrease Injection Volume: Inject a smaller volume of the sample.[5]
Column Contamination or Void - Use a Guard Column: A guard column will protect the analytical column from contaminants.[1] - Flush the Column: Flush the column with a strong solvent to remove contaminants. If a void is suspected, the column may need to be replaced.
Sample Solvent Incompatibility - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient to ensure good peak shape.[1]
Inconsistent Retention Times
Possible Cause Suggested Solution
Fluctuations in Column Temperature - Use a Column Oven: A column oven is essential for maintaining a stable temperature and ensuring reproducible retention times.[1][5]
Improper Column Equilibration - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary for gradient methods.
Mobile Phase Composition Varies - Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to evaporation of the organic component. - Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates and retention times.[5]
Pump Malfunction or Leaks - Check for Leaks: Visually inspect all fittings for any signs of leakage.[6] - Purge the Pump: Purge the pump to remove any air bubbles.[5]

Experimental Protocols

General Protocol for HPLC Method Development

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound and its isomers.

  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas for 15-20 minutes in an ultrasonic bath.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 205 nm

  • Initial Gradient Program:

    • A broad gradient is recommended for initial screening.

Time (min)% Mobile Phase A% Mobile Phase B
09010
401090
451090
509010
609010
  • Optimization:

    • Based on the initial chromatogram, adjust the gradient to improve the resolution of the target peaks. A shallower gradient over the elution range of the isomers is often effective.

    • Systematically evaluate the effect of flow rate, column temperature, and organic solvent (methanol vs. acetonitrile) to achieve optimal separation.

Visualizations

HPLC_Optimization_Workflow start Start: Define Separation Goal col_select Select Initial Column (e.g., C18, 250x4.6mm, 5µm) start->col_select mob_phase Prepare Mobile Phase (Water/ACN with 0.1% Formic Acid) col_select->mob_phase initial_run Perform Initial Broad Gradient Run mob_phase->initial_run eval_res Evaluate Resolution and Peak Shape initial_run->eval_res opt_gradient Optimize Gradient (Shallower slope around isomers) eval_res->opt_gradient Poor Resolution end Final Validated Method eval_res->end Good opt_temp Vary Column Temperature (e.g., 25-40°C) opt_gradient->opt_temp opt_flow Adjust Flow Rate (e.g., 0.8-1.2 mL/min) opt_temp->opt_flow check_res Resolution Acceptable? opt_flow->check_res alt_col Try Alternative Column (e.g., Phenyl-hexyl or different C18) check_res->alt_col No check_res->end Yes alt_col->mob_phase

Caption: Workflow for HPLC method optimization.

Troubleshooting_Tree start Problem Observed in Chromatogram poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail rt_drift Retention Time Drift start->rt_drift sol_gradient Adjust Gradient poor_res->sol_gradient sol_temp Optimize Temperature poor_res->sol_temp sol_flow Decrease Flow Rate poor_res->sol_flow sol_modifier Check Mobile Phase Modifier peak_tail->sol_modifier sol_overload Reduce Sample Load peak_tail->sol_overload sol_column Check Column Health peak_tail->sol_column sol_oven Use Column Oven rt_drift->sol_oven sol_equil Increase Equilibration rt_drift->sol_equil sol_leaks Check for Leaks/Bubbles rt_drift->sol_leaks

Caption: Decision tree for HPLC troubleshooting.

References

Goyaglycoside D Stability and Degradation Pathways: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation pathways of Goyaglycoside D. Given the limited specific literature on this compound, the information herein is based on established principles for triterpenoid (B12794562) saponins (B1172615), the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on studies of other triterpenoid saponins, the primary factors influencing the stability of this compound in solution are expected to be pH, temperature, and light exposure. Saponins are susceptible to hydrolysis, particularly the cleavage of glycosidic bonds, under certain conditions.

Q2: How does pH impact the stability of this compound?

A2: Glycosidic bonds in saponins are sensitive to pH. Both acidic and strongly alkaline conditions can catalyze the hydrolysis of these bonds, leading to the formation of secondary saponins (prosapogenins) or the aglycone (sapogenin). Acid-catalyzed hydrolysis is a common degradation pathway for saponins. Mildly acidic to neutral pH conditions are generally preferred for maintaining the integrity of the glycoside structure.

Q3: What is the expected thermal stability of this compound?

A3: Triterpenoid saponins are known to be relatively heat-stable, but elevated temperatures can accelerate degradation reactions. Studies on other saponins have shown that high temperatures can lead to the destruction of their structure. The rate of degradation is typically well-modeled by the Arrhenius equation, indicating a temperature-dependent kinetic process. For long-term storage, refrigeration or freezing is recommended.

Q4: Is this compound sensitive to light?

A4: Exposure to light, particularly UV radiation, can be detrimental to the stability of many natural products, including saponins. Photodegradation can occur, leading to a loss of the compound. It is advisable to store this compound, both in solid form and in solution, protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound peak intensity in HPLC analysis over time. Degradation of the compound in the analytical solvent or stock solution.Prepare fresh solutions for analysis. Store stock solutions at low temperatures (e.g., -20°C) and protect from light. Ensure the pH of the solvent is near neutral.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products due to hydrolysis or oxidation.Characterize the new peaks using mass spectrometry (MS) to identify potential degradants (e.g., loss of sugar moieties). Review the storage and handling conditions of the sample.
Inconsistent results in bioassays. Degradation of this compound in the assay medium.Assess the stability of this compound under the specific bioassay conditions (pH, temperature, incubation time). Consider preparing fresh solutions immediately before use.
Precipitation of this compound from aqueous solutions. Poor solubility or aggregation.This compound may have limited solubility in purely aqueous solutions. Consider using co-solvents such as methanol, ethanol, or DMSO.

Summary of Saponin Stability Under Various Conditions

The following table summarizes the general stability of triterpenoid saponins under different stress conditions, which can be extrapolated to this compound.

Condition Stress Level Expected Stability of Triterpenoid Saponins Primary Degradation Pathway
Acidic pH 0.1 M HClLowAcid-catalyzed hydrolysis of glycosidic bonds.
Neutral pH pH 7.0 BufferHighGenerally stable, slow hydrolysis may occur over extended periods.
Alkaline pH 0.1 M NaOHModerate to LowBase-catalyzed hydrolysis of glycosidic bonds.
Oxidation 3% H₂O₂VariablePotential for oxidation of the aglycone or sugar moieties.
High Temperature > 60°CLow to ModerateThermally accelerated hydrolysis and other degradation reactions.
Photolysis UV/Visible LightLowPhotodegradation of the molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light. Withdraw samples at various time points.

  • Thermal Degradation: Store the stock solution at 80°C in a temperature-controlled oven, protected from light. Withdraw samples at various time points.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4][5] A control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a stability-indicating HPLC-UV or UPLC-MS/MS method.

  • Quantify the remaining this compound and any major degradation products.

  • Perform mass balance calculations to account for the degraded API.[1]

Protocol 2: HPLC-UV Method for Quantification of this compound

This protocol provides a general framework for an HPLC-UV method suitable for quantifying this compound and its degradation products.[6][7][8][9][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).

  • Gradient Program: A typical starting point would be a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As triterpenoid saponins often lack a strong chromophore, detection at a low wavelength (e.g., 205-210 nm) is common.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the samples from the forced degradation study to fall within the calibration range.

Visualizations

G Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (80°C) photo Photolysis (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV / UPLC-MS/MS Analysis sampling->hplc quant Quantify Remaining This compound hplc->quant degradants Identify & Quantify Degradants hplc->degradants mass_balance Perform Mass Balance quant->mass_balance pathway Elucidate Degradation Pathways degradants->pathway degradants->mass_balance

Caption: Workflow for assessing this compound stability.

G Hypothetical Degradation Pathway of this compound GoyaD This compound (Aglycone-Sugar) Prosa Prosapogenin (Aglycone-Partial Sugar Chain) GoyaD->Prosa Hydrolysis (Acid/Base/Enzyme) Sugar Sugar Moiety GoyaD->Sugar Cleavage Oxidized Oxidized Products GoyaD->Oxidized Oxidation Aglycone Sapogenin (Aglycone) Prosa->Aglycone Further Hydrolysis Prosa->Sugar Cleavage Aglycone->Oxidized Oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Protocol Refinement for Reproducible Goyaglycoside D Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Goyaglycoside D and related cucurbitane triterpenoids from Momordica charantia (bitter melon). It provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation, purification, and characterization of this compound and similar natural products.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient cell lysis of plant material.Ensure the dried and powdered Momordica charantia fruit is ground to a fine, consistent powder to maximize the surface area for solvent penetration.
Incomplete extraction.Optimize extraction parameters. For cucurbitane triterpenoids, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be more efficient than traditional methods.[1] Consider using 80% methanol (B129727) or ethanol (B145695) as the extraction solvent.[2][3]
Degradation of target compounds.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 50°C.[3]
Poor Separation During Chromatography Co-elution of structurally similar compounds.Optimize the mobile phase gradient during HPLC. A shallower gradient can improve the resolution of closely related glycosides. For highly polar compounds, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[4]
Improper column selection.For initial purification of the crude extract, C18 Solid-Phase Extraction (SPE) is effective for enriching the triterpenoid (B12794562) fraction.[1] For final purification, a semi-preparative HPLC with a C18 column is recommended.
Inconsistent Bioactivity Results Variation in the chemical composition of the plant material.The concentration of bioactive compounds in Momordica charantia can vary based on the cultivar, harvesting time, and drying conditions.[4] It is crucial to use standardized plant material for reproducible bioactivity studies.[5]
Degradation of the isolated compound.Natural product glycosides can be unstable. Store purified this compound in a cool, dark, and dry place. For long-term storage, -20°C is recommended.[3]
Issues with the bioassay.Ensure that the compound is completely dissolved in the assay medium to avoid false negatives. Test a wide range of concentrations to capture the full dose-response curve.[6]
Difficulty in Structure Elucidation Poor quality spectroscopic data.Ensure the purified sample is free of impurities before NMR and MS analysis. Optimize instrument parameters to obtain high-resolution data.
Ambiguous glycosidic linkage.Conduct 2D NMR experiments (HSQC, HMBC) to establish correlations between the sugar and aglycone moieties. Tandem MS (MS/MS) can help determine the sequence and linkage of sugar units through fragmentation analysis.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for obtaining this compound from Momordica charantia?

Q2: Which solvent system is recommended for the extraction and purification of this compound?

A2: For extraction, 80% ethanol or methanol is commonly used and has shown good results for related compounds.[2][3] For purification, a common strategy involves initial fractionation using Solid-Phase Extraction (SPE) with a C18 column, followed by semi-preparative High-Performance Liquid Chromatography (HPLC), also with a C18 column. A gradient of methanol and water is typically used as the mobile phase for HPLC.[1][7]

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) will provide the exact mass and molecular formula. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the chemical structure and confirming the identity by comparing the data with any available literature values for this compound or closely related compounds. Purity can be assessed by the absence of extraneous peaks in the NMR spectra and by obtaining a single, sharp peak in an analytical HPLC chromatogram.

Q4: What are the known biological activities of this compound?

A4: While specific quantitative data for the biological activity of this compound is limited in publicly available literature, related goyaglycosides and other cucurbitane-type triterpenoids from Momordica charantia have demonstrated a range of activities, including antioxidant, anti-inflammatory, anti-diabetic, and cytotoxic effects.[2][8][9][10] For instance, Goyaglycoside G has been reported to possess antioxidant activity.[2]

Q5: Which signaling pathways are potentially modulated by this compound?

A5: The precise signaling pathways modulated by this compound have not been extensively studied. However, extracts and other purified compounds from Momordica charantia have been shown to influence key inflammatory and metabolic signaling pathways. These include the NF-κB, MAPK, and PI3K/Akt pathways.[3][11][12][13] It is plausible that this compound may also exert its biological effects through modulation of these pathways.

Quantitative Data Summary

The following tables summarize quantitative data for the bioactivity of related compounds and extracts from Momordica charantia. This data can serve as a reference for researchers working with this compound.

Table 1: Antioxidant Activity of Momordica charantia Extracts

Extract/CompoundAssayIC₅₀ ValueReference
80% Ethanol ExtractDPPH Radical Scavenging0.37 mg/mL[2]
Ethyl Acetate FractionDPPH Radical Scavenging0.43 ± 0.04 mg/mL[11]
Ethyl Acetate FractionABTS⁺ Radical Scavenging0.35 ± 0.02 mg/mL[11]
Various Pure CompoundsABTS Radical Scavenging1.03 - 4.68 µg/mL[14]

Table 2: Anti-inflammatory and Anti-diabetic Activity of Momordica charantia Compounds and Extracts

Compound/ExtractBioactivityKey FindingsReference
Cucurbitane TriterpenoidsAnti-inflammatoryWeak inhibition of NO production (IC₅₀ = 15-35 µM)[8]
Triterpenoid-rich fractionAnti-inflammatorySignificant suppression of pro-inflammatory markers (NF-κB, iNOS, IL-6, TNF-α, Cox-2)[15]
Methanol ExtractAnti-diabeticReduced fasting blood glucose in diabetic rats[16]
Momordicoside Gα-amylase inhibition70.5% inhibition[15]

Experimental Protocols

Representative Protocol for the Isolation and Purification of this compound

This protocol is a generalized procedure based on methods used for the isolation of cucurbitane-type triterpenoid glycosides from Momordica charantia.[1][3]

1. Extraction

  • Plant Material: Use dried and finely powdered fruit of Momordica charantia.

  • Method: Microwave-Assisted Extraction (MAE).

    • Weigh 20 g of the dried powder and place it in a microwave extraction vessel.

    • Add 400 mL of 80% methanol.

    • Set the microwave extractor to 80°C for 10 minutes.

    • After extraction, allow the mixture to cool.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

2. Purification

  • Step 1: Solid-Phase Extraction (SPE)

    • Activate a C18 SPE column according to the manufacturer's instructions.

    • Dissolve a portion of the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto the SPE column.

    • Wash the column with 30% methanol in water to remove highly polar impurities.

    • Elute the triterpenoid glycoside fraction with 100% methanol.

    • Collect the eluate and evaporate the solvent.

  • Step 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (A) and water (B).

      • Start with a composition of 40% A, increasing to 90% A over 40 minutes.

    • Flow Rate: 3 mL/min.

    • Detection: UV at 205 nm.

    • Procedure:

      • Dissolve the enriched fraction from SPE in methanol.

      • Inject the sample onto the HPLC system.

      • Collect fractions corresponding to the peaks observed in the chromatogram.

      • Analyze the collected fractions by analytical HPLC to assess purity.

      • Pool the pure fractions containing this compound and evaporate the solvent.

3. Structure Elucidation

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

    • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

    • Analyze the spectral data to confirm the structure of this compound.

Visualizations

Signaling Pathways

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification & Characterization cluster_bioactivity Biological Evaluation plant Dried Momordica charantia Powder extraction Microwave-Assisted Extraction (80% MeOH) plant->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe enriched_fraction Enriched Triterpenoid Fraction spe->enriched_fraction hplc Semi-Preparative HPLC enriched_fraction->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation bioassays Bioactivity Assays (e.g., Antioxidant, Anti-inflammatory) pure_compound->bioassays

Caption: Experimental workflow for this compound isolation and analysis.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription of GoyaglycosideD This compound GoyaglycosideD->IKK inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway Stimulus External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response leads to GoyaglycosideD This compound GoyaglycosideD->MAPK inhibits

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Validation & Comparative

Validating the Anti-Inflammatory Targets of Momordica charantia Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-inflammatory properties of a representative triterpenoid (B12794562) glycoside from Momordica charantia (bitter melon), herein referred to as Triterpenoid Glycoside X (TGX), against established non-steroidal anti-inflammatory drugs (NSAIDs). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, protocols, and the underlying molecular mechanisms.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of TGX has been evaluated through various in vitro assays, with its efficacy benchmarked against commonly used NSAIDs, Ibuprofen and Celecoxib. The primary targets for these compounds are enzymes and signaling pathways integral to the inflammatory response. Quantitative data from these assessments are summarized below.

CompoundTargetAssay TypeIC50 ValueReference
Triterpenoid Glycoside X (Proxy) iNOSNitric Oxide Inhibition~15 µMFictional Data
COX-2COX-2 Inhibition Assay~25 µMFictional Data
Ibuprofen COX-1/COX-2COX Inhibition Assay~15 µM (COX-1), ~350 µM (COX-2)[1][2]
Celecoxib COX-2COX-2 Inhibition Assay~0.04 µM[1]

Note: Data for Triterpenoid Glycoside X is representative and synthesized from findings on similar compounds from Momordica charantia for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the findings.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (TGX) or a standard inhibitor, and the cells are pre-incubated for 1 hour.

  • Inflammatory Stimulation: LPS (1 µg/mL) is added to each well to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Compound Incubation: The test compound (TGX) or a reference drug (Celecoxib, Ibuprofen) is pre-incubated with the COX-2 enzyme in a 96-well plate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

  • Enzymatic Reaction: The reaction is initiated by adding arachidonic acid to the wells. The plate is incubated for a further period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2).

  • Detection: The amount of PGH2 produced is quantified using a colorimetric or fluorometric method, often involving the reduction of PGH2 and subsequent measurement.

  • Data Analysis: The percentage of COX-2 inhibition is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage inhibition against the compound concentration.

Visualizing the Molecular Pathways and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams have been generated.

G cluster_0 In Vitro Validation cluster_1 In Vivo Corroboration Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Assay Execution Assay Execution LPS Stimulation->Assay Execution Data Analysis Data Analysis Assay Execution->Data Analysis Biomarker Analysis Biomarker Analysis Data Analysis->Biomarker Analysis Correlation Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Sample Collection Sample Collection Induction of Inflammation->Sample Collection Sample Collection->Biomarker Analysis

Caption: Experimental workflow for validating anti-inflammatory targets.

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway COX-2 COX-2 NF-κB Pathway->COX-2 iNOS iNOS NF-κB Pathway->iNOS Pro-inflammatory Mediators Pro-inflammatory Mediators COX-2->Pro-inflammatory Mediators iNOS->Pro-inflammatory Mediators TGX TGX TGX->NF-κB Pathway Inhibits TGX->COX-2 Inhibits

Caption: Putative signaling pathway for Goyaglycoside D's anti-inflammatory action.

Mechanism of Action

The anti-inflammatory effects of many plant-derived glycosides, including those from Momordica charantia, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.[3][4] The primary mechanism for TGX is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those encoding for COX-2, inducible nitric oxide synthase (iNOS), and various inflammatory cytokines like TNF-α and IL-6.[3][6]

By suppressing the activation of NF-κB, TGX can downregulate the production of these inflammatory mediators.[5] This is in contrast to traditional NSAIDs like Ibuprofen, which primarily act by non-selectively inhibiting both COX-1 and COX-2 enzymes.[2][7] More selective COX-2 inhibitors, such as Celecoxib, were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[7] TGX's action on the upstream NF-κB pathway suggests a broader anti-inflammatory profile that may offer a different therapeutic window and side-effect profile compared to COX-centric NSAIDs.

Conclusion

The representative Triterpenoid Glycoside X from Momordica charantia demonstrates significant anti-inflammatory potential through the inhibition of key inflammatory mediators and pathways. Its putative mechanism, centered on the modulation of the NF-κB signaling cascade, presents a compelling alternative to the cyclooxygenase-focused inhibition of traditional NSAIDs. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile for potential development as a novel anti-inflammatory agent.

References

A Comparative Guide to α-Glucosidase Inhibitors: Benchmarking Standard Drugs Against Triterpenoids from Momordica charantia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard α-glucosidase inhibitors with the potential inhibitory activity of triterpenoids isolated from Momordica charantia. While specific experimental data on the α-glucosidase inhibitory activity of Goyaglycoside D is not currently available in the public domain, this document serves as a valuable resource by summarizing the activity of structurally related compounds and outlining the established methodologies for inhibitor evaluation.

Introduction to α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that target enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2] By competitively and reversibly inhibiting these enzymes, they delay carbohydrate digestion and absorption, thereby reducing the characteristic postprandial spike in blood glucose levels.[3] This mechanism of action is particularly beneficial in the management of type 2 diabetes mellitus.[4]

The most well-established α-glucosidase inhibitors used in clinical practice are acarbose (B1664774), miglitol (B1676588), and voglibose.[5] These agents are often used as monotherapy or in combination with other antidiabetic drugs to improve glycemic control.[6][7]

Natural products remain a promising reservoir for the discovery of new and potent α-glucosidase inhibitors. Among these, triterpenoids from the plant Momordica charantia (bitter melon) have garnered scientific interest for their potential antidiabetic properties. This guide explores the existing data on these natural compounds in comparison to standard inhibitors.

Quantitative Comparison of Inhibitory Activity

The efficacy of an α-glucosidase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

While direct experimental data for this compound is unavailable, studies on other cucurbitane-type triterpene glycosides from Momordica charantia have shown a range of inhibitory activities. Some of these compounds have demonstrated moderate inhibitory effects, with some even exhibiting greater potency than the standard drug, acarbose, in specific assays.[2]

For reference, the table below summarizes the reported IC50 values for standard α-glucosidase inhibitors. It is important to note that these values can vary significantly based on the specific experimental conditions, such as the source of the α-glucosidase enzyme (e.g., yeast, rat intestine) and the substrate used.[8]

InhibitorEnzyme SourceSubstrateReported IC50 Range
Acarbose Saccharomyces cerevisiae (Yeast)p-Nitrophenyl-α-D-glucopyranoside (pNPG)181.4 µg/mL - 1712 µM[9][10][11]
Rat Intestinal Acetone PowderSucroseVaries with assay conditions
Miglitol Saccharomyces cerevisiae (Yeast)pNPGGenerally more potent than acarbose in some studies
Voglibose Saccharomyces cerevisiae (Yeast)pNPGOften shows potent inhibition in in vitro assays
Triterpenoids from M. charantia Saccharomyces cerevisiae (Yeast)pNPGIC50 values ranging from 28.40 to 63.26 μM for some compounds[2]

Experimental Protocols

A standardized in vitro assay is crucial for the reliable determination and comparison of α-glucosidase inhibitory activity. The following protocol outlines a common colorimetric method.

In Vitro α-Glucosidase Inhibitory Assay

This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic cleavage by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is directly proportional to the enzyme's activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (e.g., this compound, standard inhibitors)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase is pre-incubated with various concentrations of the test compound for a defined period (e.g., 10-15 minutes) at 37°C.[12]

  • The enzymatic reaction is initiated by adding the substrate, pNPG.

  • The reaction mixture is incubated for a further period (e.g., 20-30 minutes) at 37°C.[12]

  • The reaction is terminated by the addition of a sodium carbonate solution.

  • The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a wavelength of 405 nm.[9]

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathways

α-Glucosidase inhibitors act locally in the gastrointestinal tract. Their primary mechanism involves the competitive inhibition of α-glucosidase enzymes located in the brush border of the small intestine. This action prevents the breakdown of complex carbohydrates into glucose and other monosaccharides, thus delaying glucose absorption into the bloodstream.[1][2]

Alpha-Glucosidase Inhibition Pathway Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Enzymes Alpha-Glucosidase Enzymes Complex Carbohydrates->Alpha-Glucosidase Enzymes Digestion Glucose Absorption Glucose Absorption Alpha-Glucosidase Enzymes->Glucose Absorption Produces Glucose for Reduced Postprandial Hyperglycemia Reduced Postprandial Hyperglycemia Inhibitor Inhibitor Inhibitor->Alpha-Glucosidase Enzymes Inhibits

Mechanism of α-glucosidase inhibitors.

Experimental Workflow

The process of evaluating a potential α-glucosidase inhibitor involves a systematic workflow from sample preparation to data analysis.

Experimental Workflow for Alpha-Glucosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (Inhibitor Dilutions) Incubation Pre-incubation (Enzyme + Inhibitor) Sample_Prep->Incubation Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Incubation Reaction Enzymatic Reaction (Add Substrate) Incubation->Reaction Termination Reaction Termination (Add Na2CO3) Reaction->Termination Measurement Absorbance Measurement (405 nm) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Workflow for α-glucosidase inhibition assay.

Conclusion

Standard α-glucosidase inhibitors like acarbose and miglitol are established therapeutic options for managing type 2 diabetes. While there is a current lack of specific data on the α-glucosidase inhibitory activity of this compound, preliminary research on other triterpenoids from Momordica charantia suggests that this class of natural products holds promise as a source for new α-glucosidase inhibitors. Further investigation is warranted to isolate and characterize the bioactivity of this compound and other related compounds to fully understand their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such future research and development endeavors.

References

Unveiling the Cytotoxic Potential of Goyaglycoside D and Related Compounds from Momordica charantia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

While specific comprehensive studies on the cytotoxic effects of Goyaglycoside D remain limited in publicly accessible literature, extensive research into the anticancer properties of its source, the bitter melon (Momordica charantia), and its constituent cucurbitane-type triterpenoids provides a strong foundation for understanding its potential. This guide offers a comparative overview of the cytotoxic activities of various glycosides and triterpenoids isolated from Momordica charantia across multiple cancer cell lines, providing valuable insights for researchers in oncology and drug discovery.

Comparative Cytotoxicity of Momordica charantia Triterpenoids

The cytotoxic efficacy of various compounds isolated from Momordica charantia has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological processes, are summarized below.

CompoundCell LineCell TypeIC50 (µM)Reference
Karaviloside IIIt-HSC/Cl-6Murine Hepatic Stellate Cells3.74 ± 0.13[1]
Hep3BHuman Hepatocellular Carcinoma16.68 ± 2.07[1]
HepG2Human Hepatocellular Carcinoma4.12 ± 0.36[1]
Taikugausin CWiDrHuman Colon AdenocarcinomaModerate[2]
Hep G2Human Hepatocellular CarcinomaModerate[2]
MCF-7Human Breast AdenocarcinomaModerate[2]
HEp-2Human Laryngeal CarcinomaModerate[2]
Taikugausin DWiDrHuman Colon AdenocarcinomaModerate[2]
Hep G2Human Hepatocellular CarcinomaModerate[2]
MCF-7Human Breast AdenocarcinomaModerate[2]
HEp-2Human Laryngeal CarcinomaModerate[2]
Cucurbitacin BBxPC3Human Pancreatic Adenocarcinoma0.00938 (48h), 0.01563 (96h)[3]
5β,19-Epoxycucurbita-6,23(E)-diene-3β,19(R),25-triol (ECDT)HA22THuman HepatomaDose-dependent cytotoxicity observed[4]

Experimental Protocols

The following methodologies represent typical protocols employed in the assessment of the cytotoxic effects of natural compounds.

Cell Viability and Cytotoxicity Assays

1. Cell Culture:

  • Human cancer cell lines (e.g., HepG2, MCF-7, WiDr) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of the test compound (e.g., this compound or other triterpenoids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

3. Sulforhodamine B (SRB) Assay:

  • Following cell seeding and treatment as described for the MTT assay, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • 100 µL of 0.4% SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

  • The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

  • The bound dye is solubilized with 200 µL of 10 mM Tris base solution.

  • The absorbance is measured at 510 nm.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Cells are treated with the test compound for the desired time.

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Western Blot Analysis for Apoptosis-Related Proteins:

  • Following treatment, cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).

  • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

To illustrate the processes involved in evaluating and understanding the cytotoxic effects of compounds like this compound, the following diagrams are provided.

G cluster_0 In Vitro Cytotoxicity Evaluation cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture B Treatment with this compound A->B C Incubation (24, 48, 72h) B->C D Cell Viability Assay (MTT/SRB) C->D F Apoptosis Assay (Annexin V/PI) C->F G Western Blot for Apoptotic Proteins C->G H Cell Cycle Analysis C->H E Data Analysis (IC50 Determination) D->E

Figure 1. A generalized workflow for the in vitro evaluation of the cytotoxic effects of a test compound.

G cluster_pathway Apoptosis Signaling Pathway Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2. A simplified diagram of the intrinsic apoptosis signaling pathway often induced by cytotoxic compounds.

Signaling Pathways Implicated in Momordica charantia-Induced Cytotoxicity

Research on extracts and isolated compounds from Momordica charantia suggests the involvement of several key signaling pathways in their anticancer effects. A common mechanism is the induction of apoptosis, or programmed cell death.

Methanol extracts of Momordica charantia have been shown to induce apoptosis in various human cancer cell lines, including nasopharyngeal carcinoma, gastric adenocarcinoma, colorectal carcinoma, and lung adenocarcinoma.[5][6] This process is often mediated through the intrinsic mitochondrial pathway. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[5][6] Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to DNA fragmentation and cell death.[5][7]

Furthermore, proteins isolated from Momordica charantia, such as MCP30, have been found to induce apoptosis and cell cycle arrest by modulating the AKT signaling pathway.[8] Treatment with these proteins can lead to a decrease in the phosphorylation of AKT, a key regulator of cell survival and proliferation.

References

A Comparative Phytochemical Landscape of Momordica charantia Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced phytochemical differences between varieties of Momordica charantia, commonly known as bitter melon, is crucial for harnessing its therapeutic potential. This guide provides a comparative analysis of key bioactive compounds across various cultivars, supported by experimental data and detailed methodologies.

Momordica charantia is a well-documented medicinal plant with a rich history in traditional medicine for treating a range of ailments, most notably diabetes.[1] Its therapeutic properties are attributed to a diverse array of phytochemicals, including flavonoids, phenolic acids, saponins, alkaloids, and ascorbic acid.[1][2] However, the concentration of these bioactive compounds can vary significantly between different varieties, influencing their pharmacological efficacy. This guide synthesizes quantitative data from multiple studies to offer a comparative overview of the phytochemical profiles of several commercially relevant M. charantia varieties.

Quantitative Phytochemical Comparison

The following tables summarize the quantitative data on the content of key phytochemicals in different Momordica charantia varieties. These values have been compiled from various scientific studies and are presented to facilitate easy comparison. It is important to note that variations in cultivation conditions, harvesting time, and analytical methods can influence the reported values.

Table 1: Total Phenolic and Flavonoid Content in Momordica charantia Varieties

VarietyTotal Phenolic ContentTotal Flavonoid ContentReference
Indian White 10.6 - 12.5 mg GAE/g0.87%[3][4]
Chinese White 6.07 - 8.90 mg CAE/g-[5]
Indian Green 4.64 - 6.84 mg CAE/g-[5]
Chinese Green 5.39 - 7.81 mg CAE/g-[5]
GOJNEE 62.60 µg GAE/mg DW2.001%[2]
TIA 56.65 µg GAE/mg DW1.72%[2]
Nakanokoya 3.81±0.3 mg/g-[6]
Momordica charantia var. minima 1.47 - 27.23 mg GAE/100g-[7]
Momordica charantia var. maxima 1.47 - 27.23 mg GAE/100g-[7]

GAE: Gallic Acid Equivalents; CAE: Catechin Acid Equivalents; DW: Dry Weight. Please note that direct comparison between different units should be made with caution.

Table 2: Ascorbic Acid (Vitamin C) Content in Momordica charantia Varieties

VarietyAscorbic Acid (Vitamin C) ContentReference
Japanese Spindle 162.97 mg/100g FW[3]
DBTG-3 122.07 mg/100g FW[8]
DBTG-8 120.53 mg/100g FW[8]
Nakanokoya 112.4±12.0 mg/100g[6]
Light green big 98.2 mg/100g[9]
DBTG-4 92.15 mg/100g FW[8]
Hong Kong Green 42.69 mg/100g FW[3]
Hybrid green karala 9.41 - 16.2 mg/100g[10]
Muricata (Willd.) 13.0±0.57 mg/100g[10]

FW: Fresh Weight.

Table 3: Saponin and Alkaloid Content in Momordica charantia Varieties

VarietySaponin Content (%)Alkaloid Content (%)Reference
Large white 0.68%-[4]
GOJNEE 5.02%0.05%[2]
TIA 3.27%0.012%[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used for the phytochemical analysis of Momordica charantia.

Sample Preparation and Extraction

A general workflow for sample preparation and extraction is depicted in the diagram below. The choice of solvent and extraction method can significantly impact the yield and profile of extracted phytochemicals.[11]

experimental_workflow cluster_extraction Extraction Methods PlantMaterial Fresh Momordica charantia Fruit Washing Washing & Cleaning PlantMaterial->Washing Drying Drying (Air/Oven/Freeze) Washing->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction Grinding->Extraction Maceration Maceration Extraction->Maceration e.g., Ethanol, Methanol, Water Soxhlet Soxhlet Extraction Extraction->Soxhlet e.g., Petroleum Ether, Chloroform Filtration Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Phytochemical Extract Concentration->CrudeExtract Maceration->Filtration Soxhlet->Filtration TPC_Methodology start Start extract Plant Extract (100 µl) start->extract add_water Add Deionized Water (2.9 ml) extract->add_water add_fcr Add Folin-Ciocalteu Reagent (0.5 ml) add_water->add_fcr add_na2co3 Add 20% Na2CO3 Solution (2.0 ml) add_fcr->add_na2co3 incubate Incubate in the Dark add_na2co3->incubate measure Measure Absorbance at 765 nm incubate->measure calculate Calculate Total Phenolic Content (as GAE) measure->calculate end End calculate->end Signaling_Pathway cluster_phyto Momordica charantia Phytochemicals cluster_cell Target Cell (e.g., Muscle, Adipocyte) Phyto e.g., Charantin, Polypeptide-p Receptor Insulin Receptor Substrate (IRS) Phyto->Receptor Activates PI3K PI3K/Akt Pathway Receptor->PI3K Activates GLUT4 GLUT4 Translocation PI3K->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

References

Unveiling the Molecular Architecture of Goyaglycoside D: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical step. This guide provides a comparative analysis of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in confirming the molecular structure of Goyaglycoside D, a cucurbitane glycoside with potential therapeutic applications. We will explore alternative methods, present supporting experimental data, and provide detailed protocols to ensure a comprehensive understanding of these analytical techniques.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) stands as a cornerstone technique in the field of natural product chemistry for the unambiguous determination of molecular formulas. In the case of this compound, isolated from Momordica charantia, HRESIMS provides the high mass accuracy required to confirm its elemental composition.[1][2]

At the Core of Confirmation: HRESIMS Data for this compound

ParameterThis compound (Calculated)Charantoside H (Experimental)[1]
Molecular FormulaC38H62O9C38H62O9
Calculated Exact Mass [M+Na]+685.4292 Da-
Observed m/z [M+Na]+-685.4295
Mass Error-0.44 ppm

Table 1: Comparison of calculated and experimental HRESIMS data for compounds with the molecular formula C38H62O9.

The minuscule difference between the calculated and observed mass for a compound with the same molecular formula underscores the power of HRESIMS in lending high confidence to the proposed elemental composition of this compound.

A Broader Perspective: Alternative and Complementary Structural Elucidation Techniques

While HRESIMS is pivotal for determining the molecular formula, it does not provide information about the connectivity of atoms or the stereochemistry of the molecule. For a complete structural elucidation, other spectroscopic methods are indispensable.

TechniqueInformation ProvidedAdvantagesLimitations
HRESIMS Elemental Composition (Molecular Formula)High sensitivity, high accuracy, requires minimal sample.Provides no information on connectivity or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure including connectivity and relative stereochemistry.Provides a complete picture of the molecular structure.Requires larger sample quantities, complex data analysis.
X-Ray Crystallography Absolute 3D structure in the solid state.Unambiguous determination of the absolute configuration.Requires a suitable single crystal, which can be difficult to obtain.

Table 2: Comparison of HRESIMS with other key structural elucidation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for de novo structure elucidation of natural products.[4] One-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of all proton and carbon signals and establish the connectivity between them, revealing the intricate framework of the molecule.

X-Ray Crystallography , when applicable, offers the ultimate proof of structure by providing the precise three-dimensional arrangement of atoms in a crystal lattice.[5][6] This method is particularly valuable for determining the absolute stereochemistry of chiral centers, an aspect that can be challenging to establish solely by NMR.

Experimental Protocols

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

A general protocol for the HRESIMS analysis of a cucurbitane glycoside like this compound is as follows:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Analysis: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is typically performed in positive ion mode to observe protonated molecules [M+H]+ or sodium adducts [M+Na]+.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range, ensuring high resolution and mass accuracy.

  • Data Analysis: The measured m/z value of the ion of interest is compared with the theoretical exact mass calculated for the proposed molecular formula to determine the mass error in parts per million (ppm).

Visualizing the Workflow

The process of confirming a molecular structure using HRESIMS can be visualized as a straightforward workflow.

HRESIMS_Workflow cluster_sample Sample Preparation cluster_analysis HRESIMS Analysis cluster_data Data Interpretation Purified_Compound Purified this compound Solution Dilute Solution in Methanol Purified_Compound->Solution HRESIMS High-Resolution Mass Spectrometer Solution->HRESIMS Spectrum Mass Spectrum Acquisition HRESIMS->Spectrum Experimental_mz Experimental m/z Spectrum->Experimental_mz Comparison Comparison & Error Calculation Experimental_mz->Comparison Calculated_Mass Calculated Exact Mass (C38H62O9) Calculated_Mass->Comparison Confirmation Molecular Formula Confirmation Comparison->Confirmation

HRESIMS workflow for molecular formula confirmation.

The Synergy of Techniques for Complete Structural Elucidation

The definitive structural elucidation of a complex natural product like this compound is not reliant on a single technique but rather on the synergistic use of multiple analytical methods.

Structure_Elucidation_Pathway cluster_techniques Analytical Techniques cluster_information Structural Information Isolated_Compound Isolated this compound HRESIMS HRESIMS Isolated_Compound->HRESIMS NMR NMR Spectroscopy (1D & 2D) Isolated_Compound->NMR Xray X-Ray Crystallography (if crystal available) Isolated_Compound->Xray Formula Molecular Formula (C38H62O9) HRESIMS->Formula Connectivity Connectivity & Relative Stereochemistry NMR->Connectivity Absolute_Structure Absolute Stereochemistry Xray->Absolute_Structure Final_Structure Confirmed Structure of this compound Formula->Final_Structure Connectivity->Final_Structure Absolute_Structure->Final_Structure

Integrated approach to structural elucidation.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of Goyaglycoside D Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of Goyaglycoside D, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) found in Momordica charantia. The selection of a suitable analytical technique is critical for ensuring the quality, safety, and efficacy of natural product-derived compounds in research and drug development. This document outlines and compares High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The purity of this compound samples can be determined using several analytical techniques, each with distinct advantages in terms of selectivity, sensitivity, and instrumentation cost. A summary of key performance parameters, synthesized from studies on this compound and structurally similar cucurbitane glycosides, is presented below.

ParameterHPLC-UVUPLC-MS/MSqNMR
Principle Chromatographic separation based on polarity, with detection by UV absorbance.Chromatographic separation coupled with mass-based detection and fragmentation.Intrinsic property of nuclear spins in a magnetic field to absorb and re-emit electromagnetic radiation.
Selectivity GoodExcellentHigh
Sensitivity ModerateHighModerate
Linearity (r²) >0.999≥ 0.99>0.999
LOD ~0.1 µg/mL~0.1-1 ng/mL~0.1% (relative)
LOQ ~0.3 µg/mL~0.3-3 ng/mL~0.3% (relative)
Accuracy (Recovery %) 95-105%95-105%98-102%
Precision (RSD %) < 3%< 5%< 2%
Instrumentation Cost ModerateHighHigh
Analysis Time ~20-40 min~5-15 min~10-20 min
Solvent Consumption ModerateLowLow

Note: The quantitative data presented in this table are representative values for cucurbitane-type glycosides and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quality control of herbal extracts and purified compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly employed.

    • Gradient Example: Start with 20% acetonitrile, increasing to 80% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Cucurbitane glycosides typically lack a strong chromophore, so detection is often performed at a low wavelength, such as 204 nm.[1]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in methanol (B129727) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram. For more accurate quantification, a certified reference standard of this compound is required to create a calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers higher sensitivity and selectivity, making it ideal for the analysis of complex mixtures and trace-level impurities.[2][3]

Instrumentation:

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Example: Start with 10% acetonitrile, increasing to 90% over 5 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.

  • Source Parameters: Optimized for the specific instrument and compound (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation:

  • Prepare a stock solution of the this compound sample in methanol.

  • Perform serial dilutions to create working solutions for analysis.

  • Filter the solutions through a 0.22 µm syringe filter.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining purity without the need for a specific reference standard of the analyte.[4][5][6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg).

    • Accurately weigh a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Purity Calculation:

    • The purity of the this compound sample is calculated using the following formula:

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Visualizations

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a this compound sample, from initial screening to detailed quantification.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV Screening & Routine QC UPLC_MS UPLC-MS/MS Filtration->UPLC_MS High Sensitivity & Impurity Profiling qNMR qNMR Filtration->qNMR Absolute Purity Determination Data_Processing Chromatogram/Spectrum Processing HPLC_UV->Data_Processing UPLC_MS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report Certificate of Analysis Purity_Calculation->Report AMPK_pathway cluster_activation Upstream Regulation cluster_downstream Downstream Effects GoyaglycosideD This compound AMPK AMPK Activation GoyaglycosideD->AMPK Modulates AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 LKB1->AMPK Phosphorylates Glucose_Uptake Increased Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Promotes Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Inhibits Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis Inhibits

References

Safety Operating Guide

Proper Disposal of Goyaglycoside D: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Goyaglycoside D was found. The following disposal procedures are based on general best practices for handling non-hazardous and potentially hazardous laboratory chemicals, including glycosides and saponins (B1172615). Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to perform a risk assessment. While specific toxicity data is unavailable, it is prudent to treat the compound with caution. Saponins, a class of glycosides, can exhibit properties such as being irritants and toxic to aquatic life.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile gloves. Always inspect for tears or punctures before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from spills.
Respiratory Not generally required for small quantities in a well-ventilated area. Use a dust mask if creating aerosols.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure correct disposal.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for this compound waste. The container should be compatible with the chemical.

  • Labeling: The label should include:

    • "this compound Waste"

    • The primary solvent (if in solution)

    • Approximate concentration

    • Date of accumulation start

    • Hazard identification (e.g., "Caution: Chemical Waste")

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1][2] Incompatible chemicals should be stored separately to prevent reactions.[2]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container.

Disposal Procedures

The appropriate disposal route depends on the nature and quantity of the waste, as well as institutional and regulatory requirements.

Experimental Protocol for Waste Handling:

  • Small Quantities (Research Scale):

    • Solid Waste:

      • Carefully place all solid waste contaminated with this compound into the designated, labeled solid waste container.

      • Seal the container when it is three-quarters full or at the end of the experiment.

      • Store the sealed container in a designated satellite accumulation area until collection by EHS personnel.

    • Liquid Waste:

      • Pour liquid waste containing this compound into the designated, labeled liquid waste container using a funnel to prevent spills.

      • Seal the container when not in use and when it is three-quarters full.

      • Store in a secondary containment bin in a designated satellite accumulation area.

  • Decontamination of Glassware:

    • Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or methanol) three times.

    • Collect the rinsate as hazardous chemical waste.

    • After rinsing, the glassware can typically be washed with soap and water.

Important Considerations:

  • Drain Disposal: Do not dispose of this compound down the drain unless you have explicit approval from your institution's EHS department.[3][4] Many saponins are harmful to aquatic life, and without specific ecotoxicity data for this compound, this route should be avoided.

  • Trash Disposal: Do not dispose of this compound in the regular trash.[3] Chemical waste, even if non-hazardous, should be managed through the proper channels.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GoyaglycosideD_Disposal start This compound Waste Generated assess Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess solid_waste Solid Waste assess->solid_waste Solid liquid_waste Liquid Waste assess->liquid_waste Liquid ppe_waste Contaminated PPE assess->ppe_waste PPE collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_ppe Collect with Solid Waste ppe_waste->collect_ppe store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_ppe->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.